molecular formula C13H11ClN2O B038467 3-amino-N-(4-chlorophenyl)benzamide CAS No. 115175-17-2

3-amino-N-(4-chlorophenyl)benzamide

Cat. No.: B038467
CAS No.: 115175-17-2
M. Wt: 246.69 g/mol
InChI Key: PFLYFNYASPUBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-chlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLYFNYASPUBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588393
Record name 3-Amino-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115175-17-2
Record name 3-Amino-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Exploration of Benzamide Derivatives as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of benzamide derivatives as a promising class of Factor Xa (FXa) inhibitors. Moving beyond a simplistic overview, we will delve into the rationale behind their design, the nuances of their synthesis, and the critical methodologies for their evaluation. Our focus is on the practical application of this knowledge in a drug discovery context, emphasizing the scientific integrity and logical flow required for successful development.

The Central Role of Factor Xa in Hemostasis and Thrombosis

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.[1] It is the point of convergence for both the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapies.[2] The primary function of FXa is to convert prothrombin to thrombin, the final enzyme in the cascade that leads to the formation of a fibrin clot. By inhibiting FXa, we can effectively modulate thrombin generation and, consequently, prevent the formation of thrombi.[3] This targeted approach is believed to offer a wider therapeutic window compared to broader-acting anticoagulants.[3]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X VIIIa, Ca2+, PL VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va, Ca2+, PL Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Benzamide Inhibitor Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade Highlighting Factor Xa as a Key Target.

The Benzamide Scaffold: A Versatile Core for FXa Inhibition

The benzamide moiety has emerged as a valuable scaffold in the design of FXa inhibitors. Its utility stems from the ability of the amide bond to participate in key hydrogen bonding interactions within the active site of FXa.[1] Furthermore, the aromatic rings of the benzamide structure provide a foundation for chemical modifications that can optimize binding affinity, selectivity, and pharmacokinetic properties.[4]

Principles of Interaction with the FXa Active Site

The active site of FXa can be conceptualized as a series of pockets (S1, S2, S3, S4) that accommodate different parts of the inhibitor molecule. Effective benzamide-based inhibitors are designed to occupy these pockets with high complementarity. For instance, a key strategy involves incorporating a basic or non-basic group that can mimic the natural substrate and bind to the S1 pocket, which is crucial for selectivity.[5] The central benzamide core often orients itself to interact with the S2 and S3 pockets, while modifications to the terminal phenyl ring can extend into the S4 pocket.[5]

fxa_binding FXa Factor Xa Active Site S1 S1 Pocket (Selectivity) S4 S4 Pocket (Affinity) Inhibitor Benzamide Derivative P1_group P1 Group (e.g., Aminophenyl) P1_group->S1  Binding P1_group->Inhibitor Benzamide_core Benzamide Core Benzamide_core->Inhibitor P4_group P4 Group (e.g., Chlorophenyl) P4_group->S4  Interaction P4_group->Inhibitor

Caption: Schematic of Benzamide Inhibitor Binding to FXa Active Site Pockets.

Synthesis of Benzamide-Based FXa Inhibitors: A Practical Workflow

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a substituted benzoic acid and a substituted aniline.[1] A common and reliable method is the coupling of these two fragments using a condensing agent.

General Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of a 3-amino-N-(4-chlorophenyl)benzamide derivative, which can be adapted for various analogs.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the starting substituted benzoic acid (e.g., 3-nitrobenzoic acid) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, N,N'-diisopropylcarbodiimide (DIC), and a condensation activator like 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 2-3 hours to form the activated ester intermediate.[6]

Step 2: Amide Bond Formation

  • To the solution containing the activated ester, add the desired substituted aniline (e.g., 4-chloroaniline) dropwise.

  • Continue stirring the reaction mixture at room temperature for 3-5 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the intermediate N-(4-chlorophenyl)-3-nitrobenzamide is obtained.

Step 3: Reduction of the Nitro Group

  • The crude nitro-intermediate can be reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Alternatively, chemical reduction can be performed using reagents such as zinc powder in the presence of a base like sodium hydroxide.[6]

Step 4: Purification

  • After the reaction, the mixture is typically worked up by extraction with an organic solvent.[8]

  • The crude product is then purified by recrystallization or column chromatography on silica gel to yield the final this compound derivative.[7][8]

synthesis_workflow cluster_reagents Key Reagents cluster_process Synthetic Process BenzoicAcid Substituted Benzoic Acid Activation Step 1: Carboxylic Acid Activation BenzoicAcid->Activation Aniline Substituted Aniline Amidation Step 2: Amide Bond Formation Aniline->Amidation CouplingAgent Coupling Agent (e.g., DIC, HOBt) CouplingAgent->Activation ReducingAgent Reducing Agent (e.g., Pd/C, H2 or Zn/NaOH) Reduction Step 3: Nitro Group Reduction ReducingAgent->Reduction Activation->Amidation Amidation->Reduction Purification Step 4: Purification Reduction->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Benzamide Derivative

Caption: General Workflow for the Synthesis of Benzamide FXa Inhibitors.

In Vitro Evaluation of Benzamide Derivatives

A tiered approach to in vitro testing is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized benzamide inhibitors.

Primary Screening: Factor Xa Inhibition Assay

The initial assessment of inhibitory activity is typically performed using a chromogenic assay.[9]

Protocol: Chromogenic Factor Xa Inhibition Assay

  • Preparation: Prepare a series of dilutions of the test compound (benzamide derivative) in a suitable buffer (e.g., Tris-HCl with BSA).

  • Enzyme Incubation: In a 96-well plate, add purified human Factor Xa to each well. Then, add the test compound dilutions and a control (vehicle). Incubate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[9]

  • Substrate Addition: Add a chromogenic substrate specific for Factor Xa (e.g., Spectrozyme FXa).[10]

  • Measurement: Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Selectivity Profiling

To ensure the inhibitor is specific for FXa, it should be tested against other serine proteases involved in the coagulation cascade and fibrinolysis, such as thrombin, activated protein C, plasmin, and trypsin.[10] The assay format is similar to the FXa inhibition assay, but with the respective enzymes and their specific chromogenic substrates. A high selectivity index (>1000-fold) is desirable.[10]

Anticoagulant Activity in Plasma

The effect of the inhibitors on blood clotting is assessed using standard coagulation assays.

  • Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. An increase in PT indicates inhibition of FXa.[11]

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. An increase in aPTT also reflects FXa inhibition.[11]

Protocol: Prothrombin Time (PT) Assay

  • Plasma Preparation: Obtain citrated platelet-poor plasma (PPP) from healthy donors.

  • Incubation: Incubate the PPP with various concentrations of the benzamide inhibitor at 37°C.

  • Clot Initiation: Add a thromboplastin reagent (containing tissue factor and calcium) to initiate clotting.

  • Measurement: Record the time taken for a fibrin clot to form using a coagulometer.

  • Analysis: Determine the concentration of the inhibitor required to double the baseline PT.[11][12]

In Vitro Assay Purpose Key Parameter Typical Value for Potent Inhibitor
Chromogenic FXa AssayDetermine direct inhibitory potencyIC50 / Ki< 50 nM[5][10]
Serine Protease PanelAssess selectivitySelectivity Index (IC50 other protease / IC50 FXa)> 1000-fold[11]
Prothrombin Time (PT)Evaluate anticoagulant effect in plasmaConcentration to double PT< 1 µM[11]
Activated Partial Thromboplastin Time (aPTT)Evaluate anticoagulant effect in plasmaConcentration to double aPTT< 1 µM[11]

In Vivo Assessment of Antithrombotic Efficacy and Safety

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their antithrombotic efficacy and bleeding risk.

Thrombosis Models

Various animal models are used to simulate venous and arterial thrombosis.[13]

  • Venous Thrombosis Model (e.g., Wessler Stasis Model): In this model, a segment of a vein (e.g., vena cava in a rat) is ligated to induce stasis, and a thrombogenic stimulus is introduced. The test compound is administered prior to the procedure, and the size and weight of the resulting thrombus are measured.[11][13]

  • Arterial Thrombosis Model (e.g., Ferric Chloride-Induced Thrombosis): An artery (e.g., carotid artery in a mouse or rat) is exposed, and a piece of filter paper saturated with ferric chloride is applied to the vessel wall to induce endothelial injury and thrombus formation. The time to vessel occlusion is measured.[13]

Bleeding Time Models

The primary safety concern with anticoagulants is an increased risk of bleeding. Bleeding time is assessed to determine the therapeutic window of the inhibitor.

  • Tail Transection Model: In anesthetized rodents, a small segment of the tail is transected, and the time until bleeding ceases is recorded. This is a common method to assess the effect of the compound on primary hemostasis.

A successful FXa inhibitor should demonstrate significant antithrombotic effects at doses that do not excessively prolong bleeding time.[3]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for determining the dosing regimen and predicting the clinical efficacy of a drug candidate.

  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, half-life, clearance, and volume of distribution.[14] These are typically determined in animal models (e.g., rats, dogs, monkeys) following oral and intravenous administration.

  • Pharmacodynamics (PD): This relates the drug concentration to its pharmacological effect. For FXa inhibitors, this involves correlating plasma drug levels with changes in coagulation markers (e.g., PT, aPTT, anti-Xa activity) and antithrombotic efficacy in vivo.[15]

Conclusion and Future Directions

The benzamide scaffold represents a highly adaptable and promising platform for the development of novel, potent, and selective Factor Xa inhibitors. The synthetic accessibility and the potential for fine-tuning the structure-activity relationship make this class of compounds particularly attractive for drug discovery programs. Future efforts in this area will likely focus on optimizing the pharmacokinetic profiles of benzamide derivatives to achieve desirable properties for oral administration, as well as further enhancing their safety profiles to minimize bleeding risks. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers aiming to contribute to the next generation of anticoagulant therapies.

References

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl)
  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC. (URL: [Link])

  • Discovery and development of Factor Xa inhibitors (2015–2022) - Frontiers. (URL: [Link])

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC - NIH. (URL: [Link])

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed. (URL: [Link])

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. (URL: [Link])

  • Clinical Laboratory Measurement of Direct Factor Xa Inhibitors: Anti-Xa Assay Is Preferable to Prothrombin Time Assay - PubMed. (URL: [Link])

  • In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed. (URL: [Link])

  • Anti-Xa Assays - Practical-Haemostasis.com. (URL: [Link])

  • Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - MDPI. (URL: [Link])

  • Design of benzamidine-type inhibitors of factor Xa - PubMed. (URL: [Link])

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • Oral, Direct Factor Xa Inhibitors in Development for the Prevention and Treatment of Thromboembolic Diseases | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (URL: [Link])

  • Factor Xa Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

  • Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf. (URL: [Link])

  • In vitro characterization of a novel factor Xa inhibitor, RPR 130737 - PubMed. (URL: [Link])

  • Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed. (URL: [Link])

  • Coagulation Assays | Circulation - American Heart Association Journals. (URL: [Link])

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of peptide antibiotics - PMC - PubMed Central. (URL: [Link])

Sources

The Dual Threat: A Technical Guide to the Antimicrobial and Insecticidal Properties of 3-Amino-N-(4-chlorophenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The growing resistance to existing antimicrobial and insecticidal agents presents a formidable challenge to global health and agriculture. This necessitates the urgent exploration of novel chemical scaffolds with potent biological activities. Among these, benzamide derivatives have emerged as a promising class of compounds due to their diverse pharmacological properties. This technical guide provides an in-depth analysis of 3-amino-N-(4-chlorophenyl)benzamide and its analogs, focusing on their synthesis, antimicrobial and insecticidal potential, putative mechanisms of action, and structure-activity relationships. Detailed, field-proven protocols for synthesis and biological evaluation are presented to enable researchers to further investigate and optimize this promising chemical scaffold.

Introduction: The Benzamide Scaffold - A Privileged Structure in Agrochemistry and Medicinal Chemistry

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. The versatility of the benzamide scaffold, allowing for substitutions on both the benzoyl and aniline rings, has led to the development of a wide array of molecules with diverse biological activities. N-phenylbenzamides, in particular, are recognized as potent antibacterial agents active against both Gram-positive and Gram-negative bacteria.[1] The introduction of an amino group at the 3-position of the benzoyl ring and a chloro-substituent on the N-phenyl ring creates the this compound core, a structure with intriguing potential for dual antimicrobial and insecticidal action. This guide will systematically explore the scientific underpinnings of this potential.

Synthetic Pathways to this compound Analogs

The synthesis of this compound analogs is typically achieved through a multi-step process commencing with a substituted 3-nitrobenzoic acid. This approach allows for the late-stage introduction of the crucial amino group, preventing interference with the amide bond formation.

A common and efficient synthetic route involves the initial conversion of 3-nitrobenzoic acid to its corresponding acid chloride, followed by amidation with 4-chloroaniline. The resulting nitro-intermediate is then reduced to yield the final this compound.[2] Variations in this core synthesis can be employed to generate a library of analogs with diverse substitutions on both aromatic rings, facilitating comprehensive structure-activity relationship (SAR) studies.

General Synthesis Protocol

A reliable method for the laboratory-scale synthesis of the parent compound, this compound, is detailed below. This protocol can be adapted for the synthesis of various analogs by utilizing appropriately substituted starting materials.

Step 1: Synthesis of N-(4-chlorophenyl)-3-nitrobenzamide

  • To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the reaction mixture for 2-3 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.

  • In a separate flask, dissolve 4-chloroaniline (1 equivalent) and a base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Add the crude 3-nitrobenzoyl chloride dropwise to the aniline solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-chlorophenyl)-3-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve N-(4-chlorophenyl)-3-nitrobenzamide (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (3-5 equivalents) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • If using tin(II) chloride, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, if using tin(II) chloride, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[2]

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic Acid->3-Nitrobenzoyl Chloride SOCl2, DMF (cat.) N-(4-chlorophenyl)-3-nitrobenzamide N-(4-chlorophenyl)-3-nitrobenzamide 3-Nitrobenzoyl Chloride->N-(4-chlorophenyl)-3-nitrobenzamide Et3N, DCM 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->N-(4-chlorophenyl)-3-nitrobenzamide N-(4-chlorophenyl)-3-nitrobenzamide_2 N-(4-chlorophenyl)-3-nitrobenzamide This compound This compound N-(4-chlorophenyl)-3-nitrobenzamide_2->this compound SnCl2·2H2O or H2, Pd/C G Bacterial Culture Bacterial Culture Standardize Inoculum (0.5 McFarland) Standardize Inoculum (0.5 McFarland) Bacterial Culture->Standardize Inoculum (0.5 McFarland) Inoculate Plate Inoculate Plate Standardize Inoculum (0.5 McFarland)->Inoculate Plate Prepare Compound Dilutions in 96-well plate Prepare Compound Dilutions in 96-well plate Prepare Compound Dilutions in 96-well plate->Inoculate Plate Incubate (37°C, 16-20h) Incubate (37°C, 16-20h) Inoculate Plate->Incubate (37°C, 16-20h) Read MIC Read MIC Incubate (37°C, 16-20h)->Read MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Insecticidal Properties: A Neurotoxic Approach

Certain benzamide analogs have been identified as potent insecticides, often acting on the insect nervous system. The this compound scaffold shares structural similarities with known insecticidal compounds, suggesting a potential for similar activity.

Putative Mechanism of Insecticidal Action

A primary target for many insecticidal benzamides is the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects. Antagonists of the GABA receptor block the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect. The specific binding site and mode of interaction can vary between different classes of benzamide insecticides.

Insecticidal Bioassays

Evaluating the insecticidal activity of this compound analogs requires standardized bioassays. The choice of assay depends on the target insect and the intended application of the compound. A common method for assessing the toxicity of a compound to lepidopteran pests is the leaf-dip bioassay.

Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent containing a surfactant to ensure even coating of the leaf surface.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a specified time (e.g., 10-30 seconds). Allow the leaves to air-dry.

  • Insect Exposure: Place a known number of larvae (e.g., 10-20 third-instar larvae) onto each treated leaf in a ventilated container.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (LC₅₀) value using probit analysis.

G Prepare Compound Solutions Prepare Compound Solutions Dip Leaves Dip Leaves Prepare Compound Solutions->Dip Leaves Air-dry Leaves Air-dry Leaves Dip Leaves->Air-dry Leaves Introduce Larvae Introduce Larvae Air-dry Leaves->Introduce Larvae Incubate Incubate Introduce Larvae->Incubate Assess Mortality Assess Mortality Incubate->Assess Mortality Calculate LC50 Calculate LC50 Assess Mortality->Calculate LC50

Caption: Workflow for the leaf-dip insecticidal bioassay.

Structure-Activity Relationships (SAR): Guiding Rational Design

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the two aromatic rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Antimicrobial SAR

For antimicrobial activity, several key structural features have been identified in related N-phenylbenzamide series:

  • Substituents on the N-phenyl ring: The presence of electron-withdrawing groups, such as halogens, at the para-position of the N-phenyl ring often enhances antibacterial activity. [3]* Substituents on the benzoyl ring: The position of the amino group on the benzoyl ring is critical. While this guide focuses on the 3-amino substitution, exploration of 2- and 4-amino analogs could reveal differences in activity and spectrum.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a significant role in its ability to penetrate bacterial cell membranes. A balance between lipophilicity and water solubility is often required for optimal activity. [4]

Insecticidal SAR

For insecticidal activity targeting the GABA receptor, the following SAR trends have been observed in analogous compounds:

  • Substituents on the N-phenyl ring: The substitution pattern on the N-phenyl ring is critical for high affinity to the GABA receptor. Bulkier and lipophilic groups can enhance binding.

  • The Amide Linker: The amide bond is a key structural feature, likely participating in hydrogen bonding interactions within the receptor's binding pocket.

  • Conformational Rigidity: Introducing conformational constraints into the molecule can sometimes lead to increased potency by pre-organizing the molecule into its bioactive conformation.

Data Summary and Future Directions

To facilitate the comparison of newly synthesized analogs, a standardized data reporting table is recommended.

Table 1: Biological Activity Data for this compound Analogs

Compound IDR1R2R3R4MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliLC₅₀ (µg/mL) vs. P. xylostella
Parent HHHHData to be determinedData to be determinedData to be determined
Analog 1
Analog 2
...

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and insecticidal agents. Further research should focus on:

  • Synthesis of a diverse library of analogs: Systematic modification of both aromatic rings will provide a deeper understanding of the SAR.

  • Broad-spectrum biological evaluation: Testing against a wider range of bacterial and fungal pathogens, as well as various insect pests, will help to define the activity spectrum.

  • Mechanism of action studies: Elucidating the precise molecular targets will enable more rational drug design and help to predict and overcome potential resistance mechanisms.

  • Toxicology and safety profiling: Early assessment of cytotoxicity against mammalian cell lines is crucial for identifying compounds with a favorable therapeutic index.

By leveraging the information and protocols outlined in this guide, researchers can effectively explore the potential of this compound analogs and contribute to the development of next-generation solutions for infectious diseases and pest control.

References

  • PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanism Based QSAR Studies of N-phenylbenzamides as Antimicrobial Agents. (2008). Environmental Toxicology and Pharmacology. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules. Retrieved from [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2022). Molecules. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Structure–Antimicrobial Activity Relationships of Recombinant Host Defence Peptides Against Drug‐Resistant Bacteria. (2021). Advanced Therapeutics. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2014). Molecules. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). Molecules. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2022). Frontiers in Microbiology. Retrieved from [Link]

  • Discovery of the Aryl Heterocyclic Amine Insecticides: Synthesis, Insecticidal Activity, Field Results, Mode of Action and Bioavailability of a Leading Field Candidate. (2016). Pest Management Science. Retrieved from [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2021). Viruses. Retrieved from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2014). ResearchGate. Retrieved from [Link]

  • Design, synthesis, insecticidal activity, and SAR of aryl isoxazoline derivatives containing pyrazole-5-carboxamide motif. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2021). Molecules. Retrieved from [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). RSC Advances. Retrieved from [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved from [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2020). Chemistry – A European Journal. Retrieved from [Link]

  • Antimicrobials: Mechanism of action. (2021, April 3). YouTube. Retrieved from [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. (2023). Digital Discovery. Retrieved from [Link]

Sources

The Versatile Scaffold of 3-amino-N-(4-chlorophenyl)benzamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutics. Within this privileged class of compounds, 3-amino-N-(4-chlorophenyl)benzamide presents itself as a particularly intriguing, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features—a flexible aminobenzamide core, a defined vector for substitution on the aniline ring, and the specific electronic properties imparted by the chlorine atom—offer a rich playground for chemical modification and optimization. This technical guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its potential applications in various therapeutic areas, including but not limited to enzyme inhibition and the modulation of protein-protein interactions. We will delve into established synthetic protocols, explore the rationale behind its use in drug design, and present hypothetical drug discovery workflows based on established principles of medicinal chemistry, supported by data from closely related analogues.

The this compound Core: A Structural and Physicochemical Perspective

The this compound scaffold is characterized by a central benzamide linkage, with an amino group at the 3-position of the benzoic acid ring and a 4-chlorophenyl group derived from the aniline component. This arrangement has several key implications for its utility in drug design:

  • Hydrogen Bonding Capabilities: The amide linkage and the primary amino group are excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

  • Aromatic Systems: The two phenyl rings provide a rigid framework for π-π stacking and hydrophobic interactions within protein binding pockets.

  • Defined Substitution Vectors: The primary amino group at the 3-position serves as a key handle for derivatization, allowing for the introduction of a wide variety of functional groups to probe the chemical space around a biological target. The 4-chlorophenyl ring can also be further modified, though it is often retained for its contribution to binding affinity.

  • Modulated Basicity: The amino group on the benzoyl ring is a weak base, a property that can be finely tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.

  • Influence of the Chlorine Atom: The electron-withdrawing nature of the chlorine atom at the 4-position of the N-phenyl ring can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity and metabolic stability.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold is typically achieved through a two-step process starting from 3-nitrobenzoic acid. This well-established route offers high yields and is amenable to scale-up.

Step 1: Amide Bond Formation

The first step involves the formation of the amide bond between 3-nitrobenzoic acid and 4-chloroaniline. This can be achieved through several standard coupling methods. A common and efficient method is the conversion of the carboxylic acid to an acyl chloride followed by reaction with the aniline.

Experimental Protocol: Synthesis of 3-nitro-N-(4-chlorophenyl)benzamide

  • Activation of 3-Nitrobenzoic Acid: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete formation of 3-nitrobenzoyl chloride. The excess SOCl₂ and solvent can be removed under reduced pressure.

  • Amidation: The crude 3-nitrobenzoyl chloride is dissolved in a fresh portion of dry DCM. To this solution, 4-chloroaniline (1 equivalent) and a base such as triethylamine (TEA) or pyridine (1.5-2 equivalents) are added. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-nitro-N-(4-chlorophenyl)benzamide.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol: Synthesis of this compound

  • Catalytic Hydrogenation: The 3-nitro-N-(4-chlorophenyl)benzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.

An alternative reduction method involves the use of a metal in acidic or neutral conditions, such as iron powder with ammonium chloride.

Experimental Protocol: Iron-Mediated Reduction

  • To a solution of 3-nitro-N-(4-chlorophenyl)benzamide (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1.5-2 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture through Celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired product.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Coupling Amide Coupling (e.g., SOCl₂, TEA) 3-Nitrobenzoic_Acid->Coupling 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Coupling Nitro_Intermediate 3-nitro-N-(4-chlorophenyl)benzamide Coupling->Nitro_Intermediate Reduction Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: General synthetic workflow for this compound.

Therapeutic Potential and Drug Discovery Applications

While drug discovery programs starting directly from this compound are not extensively documented in publicly available literature, the broader class of aminobenzamides has shown significant promise in several therapeutic areas. By examining these related compounds, we can infer the potential applications of our core scaffold.

As a Scaffold for Kinase Inhibitors

The 3-aminobenzamide moiety is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group often serves as a key interaction point within the hinge region of the kinase active site, a critical area for inhibitor binding.

A notable example is the development of inhibitors for Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML). A series of 3-substituted benzamide derivatives have been shown to be potent inhibitors of Bcr-Abl. While these examples do not specifically use the N-(4-chlorophenyl) group, they establish the 3-aminobenzoyl portion of our scaffold as a valid starting point for kinase inhibitor design.

Hypothetical Drug Discovery Workflow: Kinase Inhibitor Development

  • Scaffold Docking and Virtual Screening: The this compound scaffold can be computationally docked into the ATP-binding site of a target kinase. The 3-amino group would be positioned to interact with the hinge region, while the N-(4-chlorophenyl) moiety would occupy a hydrophobic pocket.

  • Library Synthesis: A library of derivatives would be synthesized by acylating or alkylating the 3-amino group with a diverse set of building blocks. These building blocks would be chosen to probe different regions of the active site.

  • In Vitro Kinase Assay: The synthesized compounds would be screened in an in vitro kinase assay to determine their IC₅₀ values against the target kinase.

  • Structure-Activity Relationship (SAR) Elucidation: The SAR from the initial screen would guide the design of a second generation of more potent and selective inhibitors. For instance, if bulky hydrophobic groups at the 3-amino position increase potency, this would suggest the presence of a nearby hydrophobic pocket.

  • Cell-Based Assays and ADME Profiling: Promising compounds would be advanced to cell-based assays to assess their cellular potency and mechanism of action. Early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling would also be conducted to ensure drug-like properties.

Kinase_Inhibitor_Workflow Start This compound Scaffold Docking Computational Docking & Virtual Screening Start->Docking Library_Synthesis Library Synthesis (Derivatization at 3-amino) Docking->Library_Synthesis Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Library_Synthesis->Kinase_Assay SAR SAR Elucidation Kinase_Assay->SAR SAR->Library_Synthesis Iterative Design Cell_Assays Cell-Based Assays & ADME Profiling SAR->Cell_Assays Lead_Optimization Lead Optimization Cell_Assays->Lead_Optimization

An In-Depth Technical Guide to the In Silico Modeling of 3-amino-N-(4-chlorophenyl)benzamide Interactions with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico analysis of the interactions between the small molecule 3-amino-N-(4-chlorophenyl)benzamide and a representative biological target. Given the known anticonvulsant properties of many benzamide derivatives, which often act by modulating voltage-gated ion channels, this guide will utilize the human voltage-gated sodium channel Nav1.7 as a case study.[1] We will delve into the rationale and execution of ligand and protein preparation, molecular docking, and molecular dynamics simulations to predict binding affinity, characterize intermolecular interactions, and assess the stability of the protein-ligand complex. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and molecular modeling.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to rationalize and expedite this process. By simulating molecular interactions computationally, we can gain profound insights into a drug candidate's potential efficacy, mechanism of action, and safety profile long before it is synthesized in a lab.

The focus of this guide, this compound, is a member of the benzamide class of compounds. While the specific biological target of this molecule is not extensively documented in publicly available literature, the broader class of benzamides is known to exhibit a range of biological activities, including anticonvulsant effects.[1] Many anticonvulsant drugs exert their therapeutic effects by modulating the activity of voltage-gated sodium channels.[2][3] These channels are critical for the initiation and propagation of action potentials in neurons; their blockade can reduce the excessive neuronal firing characteristic of seizures.[2][3]

Therefore, to illustrate a scientifically rigorous in silico workflow, we have selected the human voltage-gated sodium channel Nav1.7 as a putative target for this compound. The high-resolution cryogenic electron microscopy (cryo-EM) structure of this channel provides an excellent foundation for our computational analysis.[4]

This guide will provide not just a series of steps, but the scientific reasoning behind the choice of methodologies and parameters, empowering the reader to apply these techniques to their own research endeavors.

The Overall In Silico Workflow

The in silico investigation of a protein-ligand interaction is a multi-stage process. Each stage builds upon the previous one, progressively refining our understanding of the molecular recognition event. The workflow we will follow is depicted in the diagram below.

G cluster_prep System Preparation cluster_dock Binding Pose Prediction cluster_sim Dynamic Stability Assessment cluster_analysis Data Analysis & Interpretation Target_Selection Target Selection (Nav1.7 - PDB: 6J8J) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Analysis

Caption: Overall workflow for the in silico analysis of protein-ligand interactions.

Part I: System Preparation

The quality of our in silico model is fundamentally dependent on the accuracy of the initial structures of the protein and the ligand. This preparatory phase is arguably the most critical for the success of the entire study.

Target Selection and Preparation

Expertise & Experience: The choice of the target protein is the cornerstone of any drug discovery project. As previously mentioned, we have selected the human voltage-gated sodium channel Nav1.7 (PDB ID: 6J8J) as a representative target for our benzamide compound.[4] This choice is informed by the known mechanism of action of many anticonvulsant drugs that target such channels.[1][2][3] The cryo-EM structure of Nav1.7 provides a high-resolution template of the protein in a physiologically relevant conformation.[4]

Experimental Protocol: Protein Preparation

  • Obtain the Protein Structure: Download the PDB file for 6J8J from the RCSB Protein Data Bank ([Link]).

  • Initial Cleaning: Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL. The downloaded structure may contain non-protein atoms such as water molecules, ions, and co-crystallized ligands that are not relevant to our study. These should be removed to simplify the system. For 6J8J, we will remove the auxiliary beta subunits and any toxins or other small molecules present in the crystal structure to focus on the alpha subunit, which forms the pore.

  • Add Hydrogen Atoms: The PDB file format often does not include hydrogen atoms to save space. However, these are crucial for accurate modeling of hydrogen bonds and electrostatic interactions. Use a tool like the pdb2gmx module in GROMACS or the AddH function in UCSF Chimera to add hydrogens to the protein structure.[1] The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered and set to be appropriate for a physiological pH of ~7.4.

  • Assign a Force Field: A force field is a set of parameters that describes the potential energy of the system. It is essential for both molecular docking and dynamics simulations. For proteins, commonly used force fields include AMBER, CHARMM, and OPLS. The choice of force field can influence the simulation results, so it is important to be consistent. We will use the AMBER force field for this study. The pdb2gmx tool in GROMACS can be used to generate a topology file for the protein based on the chosen force field.[1]

Ligand Preparation

Expertise & Experience: The ligand, this compound, must be accurately represented in three dimensions with appropriate chemical properties for the simulation.

Experimental Protocol: Ligand Preparation

  • Generate a 3D Structure: The 3D coordinates of the ligand can be generated from its 2D structure (which can be drawn in a chemical drawing program like ChemDraw or obtained from a database like PubChem) using a program like Open Babel or the PRODRG server.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. A geometry optimization or energy minimization step is necessary to obtain a more stable structure. This can be performed using quantum mechanical methods (e.g., with Gaussian or ORCA) for higher accuracy or molecular mechanics methods for faster calculations.

  • Assign Partial Charges: The distribution of electrons in a molecule is not uniform, leading to partial positive and negative charges on the atoms. These partial charges are crucial for calculating electrostatic interactions. For small molecules, charges can be calculated using various methods, such as AM1-BCC as implemented in the Antechamber tool of the AmberTools suite.

  • Define Rotatable Bonds: For flexible docking, the rotatable bonds in the ligand need to be identified. This allows the docking program to explore different conformations of the ligand within the binding site. Most ligand preparation tools, such as AutoDock Tools, automatically detect and define these bonds.[4]

Part II: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Trustworthiness: The docking protocol described below is a self-validating system in that it generates an ensemble of possible binding poses, each with a corresponding binding affinity score. The consistency of the top-scoring poses and their interactions with key residues in the binding site provide confidence in the predicted binding mode.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools.[4] This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

  • Define the Binding Site (Grid Box): The search space for the docking simulation needs to be defined. This is typically a three-dimensional grid that encompasses the putative binding site on the protein. The location and size of the grid box can be determined based on the location of a known co-crystallized ligand or by identifying potential binding pockets on the protein surface using tools like CASTp or SiteHound.

  • Create the Configuration File: A configuration file is a text file that specifies the input files (receptor and ligand in PDBQT format), the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.[4]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analyze the Results: The output file can be visualized in a molecular graphics program to inspect the predicted binding poses. The pose with the lowest binding affinity is typically considered the most likely. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) should be carefully analyzed to understand the molecular basis of binding.

Data Presentation: Docking Results

Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Phe1760, Tyr1767, Asn436
2-8.2Phe1760, Met1763, Asn436
3-7.9Tyr1767, Ser1764

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part III: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[1] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose and refine our understanding of the key interactions.

Authoritative Grounding & Comprehensive References: The MD simulation protocol outlined here is based on well-established methodologies and utilizes the widely-used and extensively validated GROMACS simulation package.[1][6]

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Complex Formation: Create a single PDB file containing the coordinates of the protein and the best-scoring docked pose of the ligand.

    • Ligand Topology: Generate a topology file for the ligand that is compatible with the protein force field. This can be done using tools like the antechamber and parmchk2 programs from AmberTools, and then converting the resulting files to the GROMACS format.

    • System Solvation: Place the protein-ligand complex in a periodic box of water molecules. The TIP3P water model is a common choice.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (typically around 0.15 M).

  • Energy Minimization: Before starting the dynamics simulation, it is crucial to remove any steric clashes or unfavorable geometries in the initial system. This is achieved by performing an energy minimization, typically using the steepest descent algorithm.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired value (e.g., 1 bar). This is usually done in two steps:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated while the positions of the protein and ligand heavy atoms are restrained. This allows the water molecules to equilibrate around the solute.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated while the restraints on the protein and ligand are gradually released.

  • Production Run: Once the system is well-equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 ns). The coordinates of the system are saved at regular intervals to generate a trajectory file.[1]

G Start Initial System (Protein-Ligand Complex) Solvate Solvation Start->Solvate Add_Ions Add Ions Solvate->Add_Ions Energy_Min Energy Minimization Add_Ions->Energy_Min NVT NVT Equilibration Energy_Min->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: Workflow for a molecular dynamics simulation.

Part IV: Data Analysis and Interpretation

The trajectory file from the MD simulation contains a wealth of information about the dynamic behavior of the protein-ligand complex.

Expertise & Experience: The analysis of MD trajectories requires a keen eye for detail and a solid understanding of the underlying biophysical principles. Key analyses include:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions is calculated over the course of the simulation. A stable RMSD profile indicates that the system has reached equilibrium and that the overall structure of the complex is not undergoing any major conformational changes.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are flexible or rigid. High RMSF values in the binding site may indicate instability of the ligand binding.

  • Interaction Analysis: The trajectory can be analyzed to determine the frequency and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. This can help to identify the key residues responsible for binding.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target, the human voltage-gated sodium channel Nav1.7. By following the detailed protocols for system preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about the binding mode, affinity, and stability of small molecule-protein complexes. These computational insights can then be used to guide further experimental studies, ultimately accelerating the drug discovery and development process.

References

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1.0]. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

  • Shen, H., et al. (2019). Structures of human Nav1.7 channel in complex with auxiliary subunits and animal toxins. Science, 363(6433), 1303-1308. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • Emsley, P., & Cowtan, K. (2004). Coot: model-building tools for molecular graphics. Acta Crystallographica Section D: Biological Crystallography, 60(12), 2126-2132. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

  • MedlinePlus. (2024). Anticonvulsants. MedlinePlus. [Link]

  • Pan, X., et al. (2019). Molecular basis for pore blockade of human Na+ channel Nav1.2 by the μ-conotoxin KIIIA. Science, 363(6433), 1309-1313. [Link]

  • Pan, X., et al. (2018). Structure of the human voltage-gated sodium channel Nav1.4 in complex with β1. Science, 362(6412), eaau2486. [Link]

  • Emslie, M. J., et al. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Singh, R., & Gaillard, F. (2023). Seizure Medications. StatPearls. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-amino-N-(4-chlorophenyl)benzamide, a key intermediate in pharmaceutical research and development. The synthesis is approached as a two-step process, commencing with the acylation of 4-chloroaniline with 3-nitrobenzoyl chloride, followed by the selective reduction of the nitro group. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the amino and chloro-substituted phenyl groups makes it a versatile scaffold for generating libraries of compounds for drug discovery programs.

The synthesis strategy detailed herein is a robust and well-established two-step sequence. The first step involves the formation of an amide bond between 4-chloroaniline and 3-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds efficiently under mild conditions. The second step focuses on the selective reduction of the aromatic nitro group to a primary amine. For this transformation, we will employ a tin(II) chloride reduction, a method known for its reliability and functional group tolerance.[1]

Overall Reaction Scheme

Overall Reaction Scheme reactant1 3-Nitrobenzoyl Chloride intermediate 3-nitro-N-(4-chlorophenyl)benzamide reactant1->intermediate + 4-Chloroaniline (Pyridine, DCM) reactant2 4-Chloroaniline product This compound intermediate->product SnCl2·2H2O (Ethanol, HCl)

Caption: Overall two-step synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
3-Nitrobenzoyl chloride≥98%Sigma-Aldrich121-90-4Corrosive, handle with care.[2]
4-Chloroaniline≥98%Alfa Aesar106-47-8Toxic, handle with care.[3]
PyridineAnhydrousFisher Scientific110-86-1Use in a well-ventilated fume hood.
Dichloromethane (DCM)AnhydrousVWR75-09-2Use in a well-ventilated fume hood.
Tin(II) chloride dihydrate≥98%Sigma-Aldrich10025-69-1
Ethanol200 ProofDecon Labs64-17-5
Hydrochloric Acid (HCl)ConcentratedFisher Scientific7647-01-0Corrosive.
Sodium bicarbonateReagentVWR144-55-8
Anhydrous Magnesium SulfateReagentVWR7487-88-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6For extraction and chromatography.
HexanesHPLC GradeFisher Scientific110-54-3For chromatography.

Experimental Protocol

Part 1: Synthesis of 3-nitro-N-(4-chlorophenyl)benzamide

This step involves the formation of an amide bond via acylation of 4-chloroaniline with 3-nitrobenzoyl chloride. Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction.

Workflow Diagram: Amide Formation

Amide Formation Workflow setup Setup Reaction: - Round-bottom flask with stir bar - Add 4-chloroaniline and DCM dissolve Dissolve Reactant: - Stir until 4-chloroaniline is fully dissolved setup->dissolve cool Cool Reaction: - Place flask in an ice bath (0 °C) dissolve->cool add_pyridine Add Pyridine: - Add pyridine dropwise cool->add_pyridine add_acyl_chloride Add 3-Nitrobenzoyl Chloride: - Add solution of 3-nitrobenzoyl chloride in DCM dropwise add_pyridine->add_acyl_chloride react Reaction: - Stir at 0 °C for 30 min - Warm to room temperature and stir for 4-6 hours add_acyl_chloride->react monitor Monitor Progress: - Use Thin Layer Chromatography (TLC) react->monitor workup Aqueous Workup: - Quench with water - Extract with DCM monitor->workup dry Dry and Concentrate: - Dry organic layer with MgSO4 - Evaporate solvent workup->dry purify Purification: - Recrystallize from ethanol/water dry->purify

Caption: Step-by-step workflow for the synthesis of the nitro-intermediate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (5.0 g, 39.2 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature until the 4-chloroaniline has completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add pyridine (3.4 mL, 41.2 mmol) to the cooled solution.

  • In a separate beaker, dissolve 3-nitrobenzoyl chloride (7.27 g, 39.2 mmol) in 50 mL of anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred 4-chloroaniline solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroaniline) is consumed.

  • Upon completion, quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to obtain 3-nitro-N-(4-chlorophenyl)benzamide as a pale yellow solid.

Part 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine using tin(II) chloride dihydrate in an acidic ethanolic solution. The mechanism of this reduction involves the transfer of electrons from the Sn(II) species to the nitro group.[4]

Workflow Diagram: Nitro Reduction

Nitro Reduction Workflow setup Setup Reaction: - Round-bottom flask with stir bar and condenser - Add 3-nitro-N-(4-chlorophenyl)benzamide and ethanol add_sncl2 Add Reducing Agent: - Add SnCl2·2H2O setup->add_sncl2 reflux Heat to Reflux: - Heat the mixture to reflux (approx. 80 °C) for 2-3 hours add_sncl2->reflux monitor Monitor Progress: - Use Thin Layer Chromatography (TLC) reflux->monitor cool Cool Reaction: - Cool to room temperature monitor->cool neutralize Neutralization: - Pour onto crushed ice - Neutralize with saturated NaHCO3 solution cool->neutralize extract Extraction: - Extract with ethyl acetate neutralize->extract dry Dry and Concentrate: - Dry organic layer with MgSO4 - Evaporate solvent extract->dry purify Purification: - Column chromatography (Silica gel, Hexanes:Ethyl Acetate) dry->purify

Caption: Step-by-step workflow for the reduction of the nitro group.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the purified 3-nitro-N-(4-chlorophenyl)benzamide (from Part 1, e.g., 8.0 g, 28.9 mmol) in 200 mL of ethanol.

  • To this suspension, add tin(II) chloride dihydrate (32.6 g, 144.5 mmol).

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. The solid should gradually dissolve.

  • Continue refluxing for 2-3 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.[5]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of high purity. The expected melting point is approximately 160-161 °C.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling of Reagents:

    • 3-Nitrobenzoyl chloride: Is corrosive and moisture-sensitive. Handle in a fume hood.

    • 4-Chloroaniline: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Handle in a fume hood.[6]

    • Pyridine: Is flammable and has a strong, unpleasant odor. Use in a fume hood.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Use in a fume hood.

    • Concentrated HCl: Is highly corrosive. Handle with extreme care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous waste containing tin salts should be treated and disposed of appropriately.

References

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Common Conditions. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-4-nitrobenzamide. Retrieved from [Link]

  • NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

Sources

Application Note: A Robust Column Chromatography Protocol for the Purification of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Statement of Purpose

3-Amino-N-(4-chlorophenyl)benzamide is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structural features, an aromatic amine and a substituted benzamide, make it a versatile building block for the synthesis of various target molecules, including potential therapeutic agents[1]. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology herein is designed to be both efficient and scalable, ensuring high purity of the final product. We will delve into the rationale behind the choice of stationary and mobile phases, providing a comprehensive guide for researchers.

Foundational Principles: Designing the Purification Strategy

The successful purification of a target compound by column chromatography hinges on a thorough understanding of its physicochemical properties and those of the potential impurities. This compound is a moderately polar molecule due to the presence of the amino (-NH2) and amide (-CONH-) functional groups, which are capable of hydrogen bonding. The aromatic rings and the chloro-substituent contribute to its lipophilic character.

2.1. Choice of Chromatographic Mode: Normal-Phase

Given the polar nature of the target compound, a normal-phase chromatography approach is most suitable. In this mode, a polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase. The separation mechanism is based on the differential adsorption of the compounds onto the stationary phase; more polar compounds will have a stronger interaction with the silica gel and thus elute later. This method is particularly effective for separating compounds with polar functional groups[2].

2.2. Stationary Phase Selection: Silica Gel (SiO₂)

Silica gel is the most widely used stationary phase for normal-phase chromatography due to its high resolving power for a wide range of compounds, cost-effectiveness, and compatibility with numerous organic solvents. The surface of silica gel is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors, facilitating the separation of polar molecules like this compound.

2.3. Mobile Phase Selection: A Rationale-Driven Approach

The choice of the mobile phase is critical for achieving optimal separation. A binary solvent system, typically consisting of a non-polar solvent and a more polar solvent, is employed to modulate the elution strength. For this purification, a mixture of petroleum ether (or hexane) and ethyl acetate is recommended.

  • Petroleum Ether/Hexane: A non-polar solvent that acts as the weak component of the mobile phase. It ensures that the compounds initially adsorb to the silica gel.

  • Ethyl Acetate: A moderately polar solvent that serves as the eluting component. By increasing the proportion of ethyl acetate in the mobile phase, the polarity of the eluent is increased, which competes with the analytes for the active sites on the silica gel, causing them to move down the column.

The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC), which serves as a rapid and inexpensive pilot for the column chromatography conditions.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to perform TLC analysis of the crude material to:

  • Identify the number of components in the mixture.

  • Determine the optimal solvent system for separation.

  • Calculate the retention factor (Rf) of the target compound.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test solvent system (e.g., start with a 7:3 mixture of petroleum ether:ethyl acetate).

  • Visualize the separated spots under UV light (254 nm).

  • The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound, with good separation from impurities. Adjust the solvent ratio as needed; increasing the proportion of ethyl acetate will increase the Rf values.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted by modifying the column dimensions and the amount of silica gel used.

4.1. Materials and Equipment

Item Specification
Stationary Phase Silica Gel (60-120 mesh)
Solvents Petroleum Ether (or Hexane), Ethyl Acetate (ACS grade or higher)
Glassware Chromatography column (40-50 cm length, 3-4 cm diameter), round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel
Apparatus Fume hood, rotary evaporator, heating mantle, TLC plates and chamber, UV lamp
Other Cotton wool or glass wool, sand, spatulas, collection tubes/flasks

4.2. Column Packing (Slurry Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 petroleum ether:ethyl acetate). The consistency should be pourable but not too dilute.

  • Gently pour the slurry into the column. Use a funnel to avoid spilling.

  • Open the stopcock at the bottom of the column to allow the solvent to drain slowly. Continuously tap the sides of the column gently to ensure even packing and remove any air bubbles.

  • Add more slurry as needed until the desired column height is reached (typically 20-25 cm for this scale).

  • Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4.3. Sample Preparation and Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading (for highly soluble samples):

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully add the concentrated solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level reaches the top of the sand.

  • Dry Loading (recommended for less soluble samples or for better resolution):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the powder.

4.4. Elution and Fraction Collection

  • Carefully add the initial mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant flow rate. A steady drip is generally appropriate.

  • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 9:1 Petroleum Ether:Ethyl Acetate (2-3 column volumes)

    • 8:2 Petroleum Ether:Ethyl Acetate (until the target compound elutes)

    • 7:3 Petroleum Ether:Ethyl Acetate (if needed to elute more polar impurities)

  • A patent for a similar compound utilized a 1:10 mixture of petroleum ether:ethyl acetate, which indicates that the target compound may require a relatively polar mobile phase to elute[3]. However, it is always best to start with a less polar mixture and gradually increase the polarity.

4.5. Product Isolation and Purity Assessment

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid can be further dried under high vacuum to remove any residual solvent.

  • Assess the purity of the final product using analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and HPLC. A sharp melting point is indicative of high purity[4].

Visualizing the Workflow and Logic

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_sample Crude Sample tlc_analysis TLC Analysis crude_sample->tlc_analysis solvent_selection Solvent System Selection tlc_analysis->solvent_selection column_packing Column Packing solvent_selection->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_tlc Fraction Monitoring by TLC elution->fraction_tlc combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound.

Caption: Logic for selecting the chromatographic system.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloaded.- Column packed unevenly.- Optimize the solvent system using TLC.- Reduce the amount of sample loaded.- Repack the column carefully.
Band Tailing - Compound is too polar and interacting too strongly with the silica.- Presence of acidic or basic impurities.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds).
Cracked Column Bed - Column ran dry.- Drastic change in solvent polarity.- Always keep the solvent level above the stationary phase.- Use a gradual gradient for elution.
Compound Insoluble on Column - Sample was loaded in a solvent that is too non-polar.- Load the sample in the strongest solvent in which it is soluble, then proceed with the elution.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Avoid inhalation of silica gel dust during column packing.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. [Link]

  • Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem. [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl)

Sources

Application Note: High-Throughput Analytical Methods for 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical protocols for the quantitative analysis and purity determination of 3-amino-N-(4-chlorophenyl)benzamide, a key chemical intermediate. We present two orthogonal, stability-indicating chromatographic methods: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification and analysis of volatile components. The causality behind critical method parameters—such as column chemistry, mobile phase selection, and the necessity of derivatization for GC analysis—is thoroughly explained to provide a robust framework for researchers, analytical scientists, and drug development professionals.

Introduction and Analyte Overview

This compound (CAS No. 115175-17-2) is a substituted benzamide derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science. The presence of two aromatic rings, an amide linkage, and a primary amino group imparts a unique combination of polarity, reactivity, and chromophoric activity. Accurate and precise analytical methods are paramount for ensuring the quality, purity, and stability of this intermediate in research and development settings.

High-Performance Liquid Chromatography (HPLC) is the principal technique for analyzing non-volatile or thermally sensitive pharmaceutical compounds and their impurities.[2] Its high precision and compatibility with UV-Vis detection make it ideal for quantitative analysis. Gas Chromatography (GC), particularly when coupled with a mass spectrometer, offers exceptional sensitivity and specificity, serving as a powerful tool for identifying and quantifying volatile or semi-volatile substances, provided the analyte has sufficient thermal stability, either intrinsically or through derivatization.[3][4]

This guide provides self-validating protocols for both techniques, designed to be readily implemented in a modern analytical laboratory.

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to rational method development. Key characteristics are summarized below.

PropertyValueSource & Rationale
Chemical Structure Chemical structure of this compoundPubChem CID: 13861545
Molecular Formula C₁₃H₁₁ClN₂OChemicalBook[1]
Molecular Weight 246.69 g/mol ChemicalBook[1]
Appearance White or pale yellow solidLee et al., 2016[1]
Melting Point 160-161 °CLee et al., 2016[1]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, and dichloromethane.General knowledge of similar compounds; synthesis procedures use methanol and dichloromethane.[1][5]
Chromophoric Nature Strong UV absorbance due to two aromatic rings and conjugated amide system.Inferred from structure.

Reversed-Phase HPLC Method for Quantification and Purity

This method is designed as a stability-indicating assay, capable of separating the main component from potential impurities and degradation products.

Causality and Method Development Rationale
  • Technique Selection (Reversed-Phase HPLC): The analyte is a moderately non-polar molecule containing both hydrophobic (chlorophenyl, benzene rings) and polar (amino, amide) functional groups. This structure is ideally suited for retention and separation on a hydrophobic stationary phase (like C18) with a polar mobile phase.

  • Column Chemistry (C18, 2.7 µm): A C18 column is the industry standard for reversed-phase chromatography, offering robust hydrophobic interactions. The use of a superficially porous particle (e.g., Poroshell, Kinetex) with a 2.7 µm particle size provides high separation efficiency, comparable to sub-2 µm particles, but at significantly lower backpressures, making the method compatible with both UHPLC and standard HPLC systems.[6]

  • Mobile Phase (Acidified Water/Acetonitrile Gradient):

    • pH Control: The primary amino group (pKa ~3-4) requires a controlled pH to ensure a consistent ionization state. Using a mobile phase buffered at a low pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) protonates the amine, leading to a single ionic species that chromatographs with a sharp, symmetrical peak.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Gradient Elution: A gradient program is essential for a stability-indicating method. It ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are efficiently eluted from the column in a reasonable time, preventing carryover.

  • Detection (UV at 254 nm): The conjugated aromatic system of the molecule provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers a good balance of sensitivity for the active pharmaceutical ingredient (API) and potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the absorbance maxima for optimal sensitivity.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing std_prep 1. Prepare Standard (1.0 mg/mL in Diluent) smp_prep 2. Prepare Sample (1.0 mg/mL in Diluent) filter 3. Filter Samples (0.45 µm PTFE) inject 4. Inject into HPLC System filter->inject Transfer to Vials separate 5. Separation on C18 Column inject->separate detect 6. UV Detection (254 nm) separate->detect integrate 7. Integrate Peaks detect->integrate Chromatogram quantify 8. Quantify (Area % or Ext. Std.) integrate->quantify report 9. Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS) for control and data acquisition.

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade or higher).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Syringe filters (0.45 µm PTFE).

Solutions Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Prepare samples at a target concentration of 0.1 mg/mL in the diluent. Sonicate if necessary to ensure complete dissolution.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

Chromatographic Conditions:

ParameterCondition
Column Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0 min: 20% B10.0 min: 80% B12.0 min: 80% B12.1 min: 20% B15.0 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 15 minutes

System Suitability Test (SST):

  • Inject the working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 – 1.5.

    • Theoretical Plates (N): > 5000.

    • %RSD for Peak Area: ≤ 1.0%.

GC-MS Method for Confirmatory Analysis

This method is intended for identity confirmation and the analysis of volatile or semi-volatile impurities that may not be well-resolved by HPLC.

Causality and Method Development Rationale
  • Technique Selection (GC-MS): GC-MS provides structural information, making it ideal for confirming the identity of the main peak and tentatively identifying unknown impurities.[4]

  • Derivatization (Silylation): The analyte contains active hydrogen atoms on its primary amine (-NH₂) and amide (-NH-) groups. These polar functional groups can cause peak tailing and potential thermal degradation in the hot GC inlet. Derivatization with a silylation reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is critical.[7] This process replaces the active hydrogens with non-polar tert-butyldimethylsilyl (TBDMS) groups, which:

    • Increases volatility and thermal stability.

    • Reduces polarity, resulting in symmetrical Gaussian peaks.

    • Produces a derivative with a characteristic mass spectrum, aiding in identification.[8]

  • Column Chemistry (DB-5ms or equivalent): A low-bleed, mid-polarity (5% phenyl-methylpolysiloxane) column is a robust, general-purpose choice suitable for a wide range of derivatized compounds. It provides excellent resolving power and is compatible with mass spectrometry.

  • Detector (Mass Spectrometer): An MS detector operating in electron ionization (EI) mode provides a reproducible fragmentation pattern (a "fingerprint") for the derivatized analyte, allowing for confident identification via library matching or spectral interpretation. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity if trace-level quantification is required.

GC-MS Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep 1. Prepare Solutions (in Pyridine/Acetonitrile) derivatize 2. Add MTBSTFA Reagent prep->derivatize heat 3. Heat at 70°C for 30 min derivatize->heat inject 4. Inject into GC-MS System heat->inject Transfer to Vials separate 5. Separation on DB-5ms Column inject->separate detect 6. Mass Spectrometric Detection (EI Scan) separate->detect integrate 7. Extract Ion Chromatograms detect->integrate Total Ion Chromatogram identify 8. Identify via Mass Spectrum integrate->identify report 9. Generate Report identify->report

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, coupled to a Mass Selective Detector (MSD).

  • Autosampler and data system.

Reagents and Materials:

  • This compound reference standard.

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Pyridine (anhydrous).

  • Acetonitrile (anhydrous).

  • Helium (UHP, 99.999%).

Standard and Sample Derivatization:

  • Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.

  • Derivatization: In a 2 mL autosampler vial, add:

    • 100 µL of the stock solution (or sample solution).

    • 100 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).

    • 100 µL of MTBSTFA.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block or oven at 70 °C for 30 minutes.

  • Cool to room temperature before placing in the GC autosampler.

GC-MS Conditions:

ParameterCondition
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Splitless mode
Inlet Temperature 280 °C
Oven Program Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Injection Volume 1 µL
MS Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Acquisition Mode Electron Ionization (EI) Scan
Scan Range 50 – 550 m/z

Summary and Comparison of Methods

FeatureHPLC-UV MethodGC-MS Method
Principle Reversed-phase liquid chromatographyGas chromatography with mass spectrometry
Primary Use Quantitative analysis, purity, stability testingIdentity confirmation, volatile impurity profiling
Sample Prep Simple dissolution and filtrationMulti-step derivatization required
Run Time ~15 minutes~20 minutes
Strengths High precision, robust, direct analysis of the native compound, ideal for non-volatile impurities.High specificity (mass spectrum), excellent for structural elucidation, high sensitivity.
Limitations Lower specificity than MS, may not resolve all volatile impurities.Requires derivatization, analyte must be thermally stable after derivatization, not suitable for non-volatile impurities.

References

  • El-Deen, A. K., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2-chloro-N-(4-chlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Yan, S., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Retrieved from [Link]

  • Guella, G., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Ribeiro, J. A., et al. (2015). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. Retrieved from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Retrieved from [Link]

  • Hampson, D. R., & Han, B. (1998). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Analytical Biochemistry. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and analysis of amides. Chemistry Education. Retrieved from [Link]

  • Unknown Author. (2017). Chromatographic Determination of Amines in Food Samples. University of Helsinki. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Kopka, J., et al. (2005). GC-MS libraries for the rapid identification of metabolites in complex biological samples. Max Planck Institute of Molecular Plant Physiology. Retrieved from [Link]

  • You, J., et al. (2004). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Protocol for High-Fidelity NMR Sample Preparation: 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This guide provides a detailed, field-proven protocol for the preparation of 3-amino-N-(4-chlorophenyl)benzamide samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The quality and reproducibility of NMR data are fundamentally dependent on meticulous sample preparation. This document moves beyond a simple checklist of steps to explain the scientific rationale behind each choice, ensuring that researchers, scientists, and drug development professionals can acquire high-fidelity spectra for structural elucidation, purity assessment, and quality control. By integrating best practices with the specific physicochemical properties of the analyte, this protocol establishes a self-validating system for generating trustworthy and authoritative analytical results.

Foundational Principles: Analyte-Specific Considerations

Successful NMR analysis begins with a deep understanding of the analyte. This compound (CAS: 115175-17-2) is an aromatic amide with specific characteristics that dictate its handling and preparation.

Physicochemical Profile

A summary of the key properties of this compound is essential for protocol design.

PropertyValueSource & Rationale
Chemical Structure The structure contains two aromatic rings, a primary amine (-NH2), and a secondary amide (-NH-) group. These protons are exchangeable and will exhibit characteristic behavior in the NMR spectrum.[1][2]
Molecular Formula C₁₃H₁₁ClN₂O[1]
Molecular Weight 246.69 g/mol This value is critical for accurately calculating sample concentrations.[1]
Appearance White to off-white or pale yellow solid.[1][3] Visual inspection ensures the starting material is as expected.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and dichloromethane.[3][4] This profile directly informs the primary choice of deuterated solvents for creating a homogeneous solution, which is non-negotiable for high-resolution NMR.
The Causality Behind Experimental Choices
  • Solvent Selection: The primary goal is to achieve complete dissolution of the analyte to form a homogeneous solution.[5] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice. Its high polarity readily dissolves the amide, and its ability to form hydrogen bonds helps to sharpen the otherwise broad N-H proton signals from the amine and amide groups. Chloroform-d (CDCl₃) and Methanol-d₄ are also viable alternatives, though N-H protons may exchange more rapidly with the deuterium in methanol, leading to signal disappearance.

  • Concentration Optimization: The amount of sample used is a balance between signal-to-noise ratio (S/N) and spectral quality. While a higher concentration boosts S/N, especially for less sensitive nuclei like ¹³C, overly concentrated samples can lead to viscosity-induced line broadening and difficulty in shimming the magnetic field.[6]

  • Purity and Homogeneity: The presence of any solid particulate matter, even microscopic, will severely degrade the magnetic field homogeneity.[7] This results in distorted and broadened spectral lines, obscuring fine details like coupling constants. Therefore, filtration is not an optional step; it is a critical requirement for high-resolution data. Paramagnetic impurities, such as trace metals, are also detrimental and must be avoided.[5][6]

High-Fidelity NMR Sample Preparation Workflow

This section details the step-by-step protocol for preparing this compound for NMR analysis. The workflow is designed to be a self-validating system, where adherence to the procedure inherently minimizes common sources of error.

Visualization of the Experimental Workflow

The following diagram outlines the critical path from solid compound to analysis-ready NMR sample.

NMR_Sample_Prep_Workflow cluster_prep Phase 1: Solution Preparation cluster_transfer Phase 2: Sample Purification & Transfer cluster_final Phase 3: Finalization weigh 1. Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) vial 2. Transfer to Clean Vial weigh->vial add_solvent 3. Add Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) vial->add_solvent dissolve 4. Ensure Complete Dissolution (Vortex / Gentle Warming) add_solvent->dissolve filter 5. Filter Solution (Pipette with Glass Wool Plug) dissolve->filter nmr_tube 6. Transfer to High-Quality NMR Tube filter->nmr_tube check_height 7. Adjust to Correct Height (4.0-5.0 cm) nmr_tube->check_height cap 8. Cap and Label Tube check_height->cap spectrometer 9. Insert into Spectrometer cap->spectrometer

Caption: Workflow for preparing this compound.

Materials and Reagents
  • This compound (solid)

  • Deuterated Solvent (e.g., DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[7]

  • Glass vials (2-4 mL)

  • Pasteur pipettes and bulbs

  • Glass wool

  • Analytical balance

  • Vortex mixer

  • (Optional) D₂O for exchange experiments

  • (Optional) Internal Standard (e.g., Tetramethylsilane, TMS)

Step-by-Step Methodology

1. Weighing the Analyte:

  • For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of this compound.

  • For a ¹³C NMR spectrum, which requires a higher concentration due to the lower natural abundance of ¹³C, weigh 20-50 mg of the compound.[6]

2. Dissolution in a Secondary Vial:

  • Transfer the weighed solid into a clean, dry glass vial.

  • Rationale: Preparing the solution in a vial before transferring it to the NMR tube is a critical best practice.[6] It allows for effective mixing and visual confirmation of complete dissolution, which is difficult to achieve within the confines of an NMR tube.

  • Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume will achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[5]

  • Cap the vial and vortex gently. If necessary, warm the vial slightly in a water bath to aid dissolution. Visually inspect against a light source to ensure no solid particles remain.

3. Filtration and Transfer:

  • Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.

  • Rationale: This step filters out any suspended particulate matter that would otherwise degrade spectral quality.[7] Do not use cotton wool, as solvents can leach impurities from it.[7]

  • Draw the prepared solution from the vial into the filter pipette.

  • Carefully dispense the filtered solution into a clean, high-quality NMR tube. Avoid introducing air bubbles.[5]

4. Final Sample Checks and Capping:

  • Check that the sample height is within the 4-5 cm range. This ensures the sample volume is correctly positioned within the instrument's detection coil.[5][7]

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Label the tube clearly with a permanent marker. If using tape or a sticker, ensure it is applied smoothly without flaps that could interfere with the sample spinner.[7]

5. Special Consideration: Amine and Amide Protons:

  • The protons on the -NH₂ and -NH- groups are exchangeable and often appear as broad singlets in the ¹H NMR spectrum.[2] Their chemical shift can be highly dependent on concentration, temperature, and solvent.[2]

  • Protocol for D₂O Shake: To confirm the identity of these peaks, add one or two drops of deuterium oxide (D₂O) to the prepared NMR sample, cap it, shake gently, and re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their corresponding signals to disappear from the spectrum.[2]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution
Broad, poorly resolved peaks 1. Incomplete dissolution or solid particulates. 2. Sample is too concentrated. 3. Paramagnetic impurities present.1. Re-prepare the sample, ensuring complete dissolution and filtration.[6][7] 2. Dilute the sample or prepare a new one at a lower concentration.[6] 3. Use high-purity starting materials and clean glassware.
Low signal-to-noise (S/N) 1. Sample is too dilute. 2. Insufficient number of scans acquired.1. Prepare a more concentrated sample, especially for ¹³C NMR.[6] 2. Increase the number of scans during NMR acquisition.
Unexpected peaks in spectrum 1. Impurities in the analyte. 2. Contaminated solvent or NMR tube. 3. Residual proton signals from a non-100% deuterated solvent.1. Purify the analyte before analysis. 2. Use fresh, high-purity deuterated solvent and meticulously clean NMR tubes.[7] 3. Identify common solvent peaks (e.g., DMSO-d₅ at ~2.50 ppm) and disregard them.

References

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2-chloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • SciSpace. (n.d.). A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines in dry media under microwave irradiation. Retrieved from [Link]

  • NMR-BIO. (2025). NMR sample preparation guidelines. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

Sources

Safe handling and storage guidelines for 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of 3-amino-N-(4-chlorophenyl)benzamide

This compound (CAS No. 115175-17-2) is a synthetic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and drug discovery. Its benzamide core, substituted with an amino group and a chlorophenyl moiety, makes it a subject of interest for investigating biological activity. Research on analogous benzamide structures has revealed activities ranging from anticonvulsant to antimicrobial, highlighting the potential for this class of compounds in therapeutic development.[1][2][3] For instance, the related 4-chloro-3-aniline has been identified as a potent benzamidine mimic, suggesting that this compound could interact with biological targets such as enzymes.[4]

This document provides a comprehensive guide to the safe handling, storage, and use of this compound, ensuring the integrity of research and the safety of laboratory personnel. The protocols outlined below are grounded in established safety principles for handling chlorinated aromatic compounds and aromatic amines.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is foundational to its safe handling.

PropertyValueSource
CAS Number 115175-17-2
Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol [5]
Physical Form Solid
Purity Typically >95%
Storage Temperature Room Temperature

Presumptive GHS Classification:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[6][7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[6][7]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[6][7]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)H411: Toxic to aquatic life with long lasting effects.[6]

Disclaimer: This classification is inferred from structurally related compounds and should be used for guidance. All laboratory work should be conducted under the assumption that this compound is hazardous.

Core Directive: A Risk-Based Approach to Handling

The dual presence of an aromatic amine and a chlorinated phenyl group necessitates a cautious approach. Aromatic amines are a class of compounds with the potential for systemic effects, while chlorinated aromatic compounds can be persistent and toxic.[8] Therefore, all handling procedures should be designed to minimize exposure.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Protocols for Safe Application

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[9] Dispose of contaminated gloves immediately after use.

  • Body Protection : A lab coat is mandatory.[9] For procedures with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection : All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.[9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Preparation of Stock Solutions

Objective: To accurately prepare a stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, DMF, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Workspace Preparation : Ensure the chemical fume hood is operational and the work surface is clean.

  • Weighing : Tare a clean, dry weighing vessel on the analytical balance within the fume hood. Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Solubilization : Transfer the weighed powder to the appropriate volumetric flask. Add a portion of the desired solvent, cap the flask, and mix by swirling or vortexing. Sonication may be used to aid dissolution.

  • Final Volume : Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Labeling and Storage : Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution in a tightly sealed container at the recommended temperature, protected from light.

Storage Guidelines

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Container : Store in a tightly sealed, properly labeled container.[8]

  • Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[10]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of accidental exposure or spills.

Exposure Response Protocol

cluster_actions Immediate Actions start Exposure Event skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. start->skin eye Eye Contact: Rinse with eyewash for 15 min. start->eye inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. start->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical sds Bring SDS of analogous compound to physician medical->sds

Caption: First aid measures for exposure to this compound.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[8][11] If respiratory irritation occurs or you feel unwell, call a poison center or doctor.[6]

  • If Swallowed : Rinse mouth with water.[8] Call a poison center or doctor if you feel unwell.[6] Do not induce vomiting.

Spill and Leak Management
  • Evacuation and Ventilation : Evacuate the immediate area and ensure adequate ventilation.[11]

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[10] For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup : Clean the spill area with a suitable detergent and water.

  • Disposal : All cleanup materials and contaminated items must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]

Disposal Protocols

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect in a leak-proof, labeled container, leaving about 10% headspace.[9]

  • Labeling : Clearly label all waste containers with the full chemical name and appropriate hazard warnings.[9]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through an approved hazardous waste facility.[9]

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the strict adherence to safety protocols. By integrating the guidelines in this document into your laboratory's standard operating procedures, you can foster a culture of safety while advancing your scientific objectives.

References

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Lam, P. Y. S., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795–1799. [Link]

  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]

  • HPC Standards. (n.d.). N-Cyclohexyldimethylamine. Retrieved from [Link]

  • Fisher Scientific. (2021, December 25). Safety Data Sheet.
  • ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

Sources

Application Note: Solubilizing 3-amino-N-(4-chlorophenyl)benzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the solubilization and handling of 3-amino-N-(4-chlorophenyl)benzamide (CAS No. 115175-17-2) for use in a variety of biological assays. Due to its predicted low aqueous solubility, achieving a stable and bioavailable solution is critical for obtaining accurate and reproducible experimental results. This document outlines the physicochemical properties of the compound, provides a detailed, field-proven protocol for solubilization using Dimethyl Sulfoxide (DMSO), and offers methodologies for preparing working solutions suitable for cell-based and biochemical assays. Furthermore, it addresses critical considerations such as solvent toxicity, solution stability, and troubleshooting common precipitation issues, thereby establishing a self-validating framework for researchers.

Introduction: The Challenge of Poorly Soluble Compounds

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor water solubility.[1][2] This characteristic presents a major hurdle for in vitro and in vivo testing, as compounds must be in a dissolved state to interact with their biological targets.[2] this compound, a benzanilide derivative, is predicted to be hydrophobic, necessitating a robust solubilization strategy to prevent compound precipitation, which can lead to underestimated activity, high data variability, and inaccurate structure-activity relationships (SAR).[3] The primary goal of this guide is to provide a systematic approach to solubilizing this compound, ensuring its effective delivery and bioavailability in biological assays.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational solubilization strategy. While extensive experimental data for this specific molecule is limited, we can consolidate known information and computational predictions to guide our approach.

PropertyValue / PredictionData Source & Comments
CAS Number 115175-17-2Chemical Abstracts Service Registry Number.
Molecular Formula C₁₃H₁₁ClN₂O[4]
Molecular Weight 246.69 g/mol [4]
Appearance White or pale yellow solidBased on synthesis reports.[4]
Predicted XLogP3 ~3.1 - 3.3PubChem prediction for similar isomers.[1] This value indicates significant lipophilicity and predicts low aqueous solubility.
Predicted pKa Acidic (Amide N-H): ~12-14 Basic (Amino -NH₂): ~3-4Predicted using chemical similarity. The primary amine is weakly basic due to delocalization into the aromatic ring. The amide proton is weakly acidic. Neither group is expected to be significantly ionized at physiological pH (7.4).
Predicted Aqueous Solubility Poorly SolubleInferred from high LogP and the general characteristics of benzanilides.
Known Organic Solvents Soluble in Ethyl Acetate; Recrystallized from Ethyl Acetate/n-hexane mixture.Synthesis literature suggests solubility in common organic solvents.[4] A related compound is noted to be soluble in dichloromethane and benzene.

Table 1: Summary of known and predicted physicochemical properties of this compound.

The high predicted LogP and lack of strongly ionizable groups at physiological pH make pH modification an unsuitable primary strategy for solubilization in aqueous buffers.[2] Therefore, the use of an organic solvent is necessary.

The DMSO-Based Solubilization Strategy: Rationale and Considerations

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of test compounds in drug discovery.[5][6] Its strong solubilizing power for a wide range of hydrophobic and hydrophilic molecules makes it an ideal choice for compounds like this compound.

Causality Behind Solvent Choice:
  • High Solubilizing Capacity: DMSO is a polar aprotic solvent capable of disrupting crystal lattice forces and forming strong solute-solvent interactions, making it effective for dissolving compounds that are poorly soluble in both water and nonpolar organic solvents.

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which allows for the dilution of a concentrated DMSO stock solution into the final assay buffer with minimal risk of the solvent phase separating.[5]

  • Established Industry Standard: Its widespread use means its effects on various biological systems are well-documented, providing a baseline for interpreting results.

Critical Considerations for Assay Integrity:

Even at low concentrations, DMSO is not biologically inert and can influence assay results. It is imperative to understand and control for these effects.

  • Cytotoxicity: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant loss of viability. However, some sensitive or primary cell lines may show stress at concentrations above 0.1%.[6] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line in a vehicle control experiment.

  • Assay-Specific Interference: DMSO can directly affect enzyme activity (e.g., stimulating some protein kinases[7]), interfere with receptor-ligand binding[8], or cause off-target signaling effects even at very low doses.[1][9]

  • Compound Aggregation: While DMSO is an excellent solvent, dilution of a DMSO stock into an aqueous buffer can cause some compounds to form aggregates, which can lead to assay artifacts.[3]

The following workflow provides a logical progression for preparing and using the compound in biological assays.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Assay Preparation cluster_2 Phase 3: Assay Execution A Weigh Compound B Determine Max Solubility in DMSO (Protocol 1) A->B C Prepare Concentrated Stock Solution (e.g., 10-50 mM in 100% DMSO) (Protocol 2) B->C D Assess Stock Stability (Optional but Recommended) (Protocol 4) C->D E Prepare Intermediate Dilutions in 100% DMSO (Protocol 3) C->E F Prepare Final Working Solution (Dilute into Assay Buffer/Media) G Add Working Solution to Assay (Ensure Final DMSO <0.5%) F->G I Data Analysis G->I H Include Vehicle Control (Assay Buffer + Same Final DMSO %) H->I

Figure 1: General workflow for solubilizing and using a test compound.

Experimental Protocols

The following protocols provide a self-validating system for researchers to determine optimal handling conditions for their specific batch of this compound.

Protocol 1: Empirical Determination of Maximum Solubility in DMSO

Objective: To determine the maximum practical concentration of this compound that can be achieved in 100% DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

Procedure:

  • Initial Weighing: Accurately weigh approximately 5-10 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Add a calculated volume of DMSO to target a high concentration (e.g., 100 mM or 50 mg/mL). For 5 mg of compound (MW 246.69), adding 202.7 µL of DMSO would target 100 mM. Start with a smaller volume (e.g., 100 µL).

  • Dissolution: Vortex the tube vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source for any visible, undissolved particulates.

  • Iterative Process:

    • If fully dissolved: The solubility is at least this high. You can either proceed to make your stock at this concentration or continue to add small, pre-weighed amounts of compound powder until saturation is reached.

    • If not fully dissolved: Add a small, precise volume of DMSO (e.g., 10-20 µL), vortex again for 2-3 minutes, and re-inspect. Repeat this step until the solid is completely dissolved.

  • Confirmation of Saturation (Optional): To confirm you have a saturated solution, add a tiny excess of powder and observe that it does not dissolve. Centrifuge the tube at high speed (>10,000 x g) for 10 minutes to pellet the excess solid. The supernatant is your saturated stock solution.

  • Calculation: Calculate the final concentration based on the total mass of dissolved compound and the total volume of DMSO added.

Protocol 2: Preparation of a High-Concentration Stock Solution

Objective: To prepare a standard, high-concentration stock solution for long-term storage and subsequent dilutions. A concentration of 10 mM is standard for screening libraries, but a higher concentration (e.g., 25 mM, 50 mM) may be desirable if determined to be soluble in Protocol 1.

Procedure:

  • Calculation: Determine the mass of compound needed to achieve the desired concentration in a specific volume.

    • Example for 10 mM stock in 1 mL: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mM × (1/1000 L) × 246.69 g/mol = 2.467 mg

  • Weighing: Accurately weigh the calculated mass of this compound directly into a sterile, amber glass vial or a polypropylene tube.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex for 3-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature to ensure it remains in solution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[10]

Protocol 3: Preparation of Serial Dilutions for Dose-Response Assays

Objective: To create a series of intermediate dilutions in 100% DMSO, which will then be used to create the final working concentrations in aqueous assay buffer. Performing serial dilutions in DMSO maintains the compound's solubility until the final dilution step.

Procedure:

  • Setup: Label a series of microcentrifuge tubes or wells in a 96-well plate for your dilution series.

  • Dispense DMSO: Add a fixed volume of 100% DMSO to all tubes/wells except the first one. For a 1:2 serial dilution, this might be 50 µL. For a 1:10 dilution, this might be 90 µL.

  • Initial Dilution: Add twice the volume of the DMSO (e.g., 100 µL for a 1:2 series) of your high-concentration stock solution to the first tube. This will be your highest concentration point.

  • Serial Transfer:

    • Mix the contents of the first tube thoroughly.

    • Transfer half the volume (e.g., 50 µL) from the first tube to the second tube (which already contains 50 µL of DMSO).

    • Mix the second tube thoroughly. This is your second concentration point.

    • Repeat this transfer process for the desired number of dilutions. Use a fresh pipette tip for each transfer.

  • Final Dosing: Each of these DMSO dilutions can now be added to the final assay system (e.g., add 1 µL of each dilution to 1000 µL of media for a 1:1000 final dilution), ensuring the final DMSO concentration remains constant across all concentrations tested.

G cluster_dilution Serial Dilution in 100% DMSO cluster_assay Final Dilution into Assay (1:1000) Stock 10 mM Stock D1 1 mM Stock->D1 1:10 Dilution D2 100 µM D1->D2 1:10 Transfer A1 1 µM D1->A1 D3 10 µM D2->D3 1:10 Transfer A2 100 nM D2->A2 D4 1 µM D3->D4 1:10 Transfer A3 10 nM D3->A3 A4 1 nM D4->A4

Figure 2: Example of a 1:10 serial dilution scheme in DMSO.

Protocol 4: Assessing Long-Term Stability in DMSO Stock

Objective: To verify that the compound does not degrade when stored in DMSO at -20°C over an extended period.

Materials:

  • HPLC or LC-MS system

  • -20°C freezer

  • Prepared stock solution of this compound in DMSO

Procedure:

  • Timepoint Zero (T=0) Analysis: Immediately after preparing the stock solution (Protocol 2), dilute a small aliquot to a suitable concentration for analysis (e.g., 10-50 µM in acetonitrile or methanol). Analyze by HPLC/LC-MS to obtain a purity profile and record the peak area of the parent compound. This is your baseline.

  • Storage: Store the remaining stock solution aliquots at -20°C, protected from light.

  • Subsequent Timepoints: At desired intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot and re-analyze it using the identical HPLC/LC-MS method.

  • Analysis: Compare the purity profile and the relative peak area of the parent compound at each timepoint to the T=0 data. A significant decrease (>5-10%) in the parent peak area or the appearance of new degradation peaks indicates instability.

Note: Studies have shown that many compounds are stable in DMSO for years when stored at -20°C, but compound-specific stability should always be verified for long-term studies.[11][12]

Troubleshooting Common Issues

  • Precipitation Upon Dilution in Aqueous Buffer:

    • Cause: The compound's solubility limit in the final aqueous buffer has been exceeded. This is a common issue for hydrophobic compounds.

    • Solution 1 (Lower Concentration): The simplest solution is to work at a lower final concentration.

    • Solution 2 (Co-Solvents): If a higher concentration is required, the use of a co-solvent in the final assay buffer can be explored. Pluronic F-68 or a small percentage of PEG-400 can sometimes help maintain solubility. However, any co-solvent must be tested for its own effects on the assay.

    • Solution 3 (Mixing Method): Add the DMSO stock to the assay buffer while vortexing or stirring to ensure rapid dispersal, which can prevent localized high concentrations that initiate precipitation.

  • Inconsistent Assay Results:

    • Cause: Could be due to partial precipitation in some wells, compound degradation, or inconsistent pipetting of viscous DMSO stocks.

    • Solution: Ensure the stock solution is fully thawed and vortexed before making dilutions. Use positive displacement pipettes for viscous solutions if available. Visually inspect assay plates for any signs of precipitation before reading.

Conclusion

The successful use of this compound in biological assays is critically dependent on a proper and consistent solubilization strategy. The use of 100% DMSO to create a high-concentration stock solution is the recommended and most robust approach. By following the detailed protocols within this guide, researchers can empirically determine the compound's maximum solubility, prepare stable stock solutions, and design dilution schemes that maintain compound integrity while minimizing solvent-induced artifacts. Adherence to these principles of careful solvent handling and the inclusion of appropriate vehicle controls will ensure the generation of high-quality, reliable, and reproducible data.

References

  • Felice, D., et al. (2009). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Gutiérrez, A. C., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
  • Stephan, M., et al. (2021).
  • Gopalakrishna, R., & Barsky, S. H. (1986). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed.
  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Shapiro, A. B. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
  • Poirier, M., et al. (2015, December 3). A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy.
  • Assay Guidance Manual. (2017, July 26).
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2014). PMC.
  • The University of Arizona, R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. Retrieved from [Link]

  • Baldelli, E., et al. (2021, March 10). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Quanterix.
  • Sharma, S., et al. (2015, August 27).
  • Jansson, A., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
  • Engeloch, C., et al. (2008, December 15). Stability of screening compounds in wet DMSO. PubMed.
  • Oxford Academic. (2025, November 15).
  • ChemRxiv. (n.d.). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists.
  • Lund University Publications. (2018, February 1). The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies.
  • PubMed. (2024, October 11).
  • Pharmaceutical Technology. (2020, September 2). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • PubChem. (n.d.). 4-amino-N-(2-chlorophenyl)benzamide. Retrieved from [Link]

  • Pharmacia. (2022, May 11). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety.
  • Oxford Academic. (2015, December 15).
  • Cancer Research. (1993). Dimethyl Sulfoxide Inhibits the Binding of Granulocyte/Macrophage Colony-stimulating Factor and Insulin to Their Receptors on Human Leukemia Cells1. AACR Journals.
  • WuXi AppTec DMPK. (2024, March 15).
  • Drug Design, Development and Therapy. (2014, January 16).
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • ResearchGate. (2025, November 11). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • Organic & Biomolecular Chemistry. (2022, August 9). Amidosquaramides.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....

Sources

Application Notes and Protocols for the Scale-up Synthesis of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of 3-amino-N-(4-chlorophenyl)benzamide

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Its structural motif, featuring a substituted benzamide core, is prevalent in a range of biologically active molecules. The reliable and scalable synthesis of this compound is therefore of paramount importance for researchers and professionals in drug development and materials science. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, emphasizing scientific integrity, safety, and efficiency.

Synthetic Strategy: A Two-Step Approach to Purity and Yield

The most robust and scalable synthetic route to this compound involves a two-step process. This strategy was chosen for its high yields, straightforward purification, and the commercial availability of the starting materials. The overall synthetic transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzoic_acid 3-Nitrobenzoic acid Intermediate N-(4-chlorophenyl)-3-nitrobenzamide 3-Nitrobenzoic_acid->Intermediate SOCl2 or Coupling Agent 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Two-step synthesis of this compound.

Step 1: Amide Bond Formation. The initial step involves the formation of an amide bond between 3-nitrobenzoic acid and 4-chloroaniline to yield the intermediate, N-(4-chlorophenyl)-3-nitrobenzamide. For scalability, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a cost-effective and efficient method.[1][2] Alternatively, peptide coupling reagents can be employed, though they are often more expensive for large-scale production.[3][4][5][6]

Step 2: Nitro Group Reduction. The subsequent step is the reduction of the nitro group on the benzamide intermediate to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1][7] An alternative, particularly for scale-up where high-pressure hydrogenation might be a concern, is the use of metal-based reducing agents like iron powder in the presence of an acid or ammonium chloride.[8]

Experimental Protocols

Part 1: Synthesis of N-(4-chlorophenyl)-3-nitrobenzamide (Intermediate)

This protocol details the synthesis of the nitro-substituted intermediate via the acid chloride route.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitrobenzoic acid167.12100 g0.598
Thionyl chloride (SOCl₂)118.9785.4 g (51.5 mL)0.718
Toluene-500 mL-
4-Chloroaniline127.5776.3 g0.598
Triethylamine (Et₃N)101.1966.6 g (91.7 mL)0.658
Dichloromethane (DCM)-800 mL-

Protocol:

  • Acid Chloride Formation:

    • To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-nitrobenzoic acid (100 g, 0.598 mol) and toluene (500 mL).

    • Slowly add thionyl chloride (51.5 mL, 0.718 mol) to the suspension at room temperature over 30 minutes.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until the evolution of HCl gas ceases (as monitored by litmus paper at the condenser outlet).

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 3-nitrobenzoyl chloride as a yellow solid.

  • Amide Coupling:

    • In a separate 2 L three-necked round-bottom flask, dissolve 4-chloroaniline (76.3 g, 0.598 mol) and triethylamine (91.7 mL, 0.658 mol) in dichloromethane (800 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Dissolve the crude 3-nitrobenzoyl chloride in 200 mL of dichloromethane and add it dropwise to the cooled 4-chloroaniline solution over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from ethanol or a mixture of ethyl acetate and hexanes to afford pure N-(4-chlorophenyl)-3-nitrobenzamide as a pale-yellow solid.[8]

Part 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro intermediate using catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-chlorophenyl)-3-nitrobenzamide276.68100 g0.361
10% Palladium on Carbon (Pd/C)-5 g-
Ethanol-1 L-
Hydrogen Gas (H₂)-As required-

Protocol:

  • Hydrogenation Setup:

    • To a hydrogenation vessel (e.g., a Parr shaker), add N-(4-chlorophenyl)-3-nitrobenzamide (100 g, 0.361 mol) and ethanol (1 L).

    • Carefully add 10% Pd/C (5 g) to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.

    • Seal the vessel and purge with nitrogen gas to remove air.

  • Reduction Reaction:

    • Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

    • Alternatively, monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white to off-white solid.[8]

Process Flowchart and Data Summary

The entire process can be visualized through the following flowchart:

Process_Flowchart cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A Charge 3-Nitrobenzoic Acid & Toluene B Add Thionyl Chloride A->B C Reflux B->C D Solvent Evaporation C->D F Add 3-Nitrobenzoyl Chloride Solution D->F E Dissolve 4-Chloroaniline & Et3N in DCM E->F G Aqueous Work-up F->G H Recrystallization G->H I N-(4-chlorophenyl)-3-nitrobenzamide H->I J Charge Intermediate & Ethanol I->J Proceed to Step 2 K Add Pd/C Catalyst J->K L Hydrogenation K->L M Catalyst Filtration L->M N Solvent Evaporation M->N O Recrystallization N->O P This compound O->P

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-amino-N-(4-chlorophenyl)benzamide. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges in your synthetic workflow.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound, a key intermediate in various research and development applications, typically involves the formation of an amide bond between 3-aminobenzoic acid and 4-chloroaniline or their derivatives. While seemingly straightforward, this reaction is often plagued by low yields due to a variety of factors including starting material quality, reaction pathway selection, and purification inefficiencies. This guide will address the most common issues encountered during this synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this amide synthesis can typically be traced back to one or more of the following factors:

  • Poor Quality of Starting Materials: Impurities in your 3-aminobenzoic acid or 4-chloroaniline can interfere with the reaction. It is crucial to ensure the purity of your starting materials, ideally through techniques like recrystallization or by using a high-purity grade from a reputable supplier.

  • Suboptimal Reaction Pathway: The choice of synthetic route plays a critical role. The two primary pathways, each with its own set of potential pitfalls, are:

    • Route A: Direct Amidation with a Coupling Agent. This involves reacting 3-aminobenzoic acid directly with 4-chloroaniline using a coupling agent.

    • Route B: Acyl Chloride Intermediate. This route involves the initial conversion of a protected or nitro-functionalized benzoic acid to its corresponding acyl chloride, followed by reaction with 4-chloroaniline and a final deprotection or reduction step.

  • Inefficient Amide Bond Formation: The nucleophilicity of the amine and the activation of the carboxylic acid are key. Issues here can include side reactions with the coupling agent or incomplete conversion.

  • Difficult Product Isolation and Purification: The final product may be lost during workup and purification steps. Recrystallization and column chromatography are common purification methods that require optimization.[1]

Question 2: I'm using a direct amidation approach with a coupling agent and getting a low yield. How can I troubleshoot this?

Answer: Direct amidation is a popular choice for its operational simplicity. However, several factors can lead to poor outcomes.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low Conversion Insufficient activation of the carboxylic acid.Increase the equivalents of the coupling agent (e.g., EDC, HATU) and/or the activating agent (e.g., HOBt). Consider switching to a more potent coupling reagent.
Low nucleophilicity of 4-chloroaniline.The chloro-substituent on the aniline ring is electron-withdrawing, reducing its nucleophilicity. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help by deprotonating the aniline's ammonium salt, thus increasing its reactivity.[2]
Steric hindrance.While not a major issue with these specific reactants, significant steric bulk on either reactant can impede the reaction.[3][4]
Side Product Formation Reaction of the coupling agent with itself or the solvent.Ensure anhydrous reaction conditions as water can hydrolyze the activated acid. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally preferred.[2]
Formation of ureas from carbodiimide-based coupling agents (e.g., EDC).This is a common byproduct. Purification by column chromatography is often necessary to remove these impurities.[2]

Experimental Workflow: Optimizing Direct Amidation

Caption: A generalized workflow for optimizing the direct amidation of 3-aminobenzoic acid and 4-chloroaniline.

Question 3: I am attempting the synthesis via an acyl chloride intermediate and facing low yields. What could be going wrong?

Answer: The acyl chloride route is a robust method but requires careful handling of the reactive intermediate. A common strategy involves using 3-nitrobenzoic acid to protect the amino group, which is then reduced in a later step.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Incomplete Acyl Chloride Formation Insufficient chlorinating agent or harsh reaction conditions.Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. Ensure at least stoichiometric amounts are used; a slight excess is often beneficial.[5] The reaction with SOCl₂ may require heating, but excessive temperatures can lead to decomposition.[6]
Side reaction with the amino group.When starting with 3-aminobenzoic acid, the amino group can react with the chlorinating agent.[7] It is highly recommended to start with 3-nitrobenzoic acid.
Low Yield in Amidation Step Deactivation of 4-chloroaniline.The formation of HCl as a byproduct of the acylation reaction can protonate the 4-chloroaniline, rendering it non-nucleophilic.[5] The addition of a base, such as pyridine or triethylamine, is essential to neutralize the HCl.
Hydrolysis of the acyl chloride.Acyl chlorides are highly moisture-sensitive. The reaction must be carried out under strictly anhydrous conditions.
Incomplete Reduction of the Nitro Group Inefficient reducing agent or catalyst poisoning.Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., Sn/HCl, Fe/NH₄Cl).[8][9] Ensure the catalyst is active and the reaction goes to completion, as monitored by TLC or LC-MS.

Experimental Protocol: Acyl Chloride Route with 3-Nitrobenzoic Acid

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3-nitrobenzoic acid (1 eq).

  • Add thionyl chloride (2-3 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-nitrobenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation with 4-Chloroaniline

  • Dissolve 4-chloroaniline (1 eq) and a non-nucleophilic base (e.g., triethylamine, 2 eq) in an anhydrous aprotic solvent (e.g., DCM) in a separate flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, then a saturated bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude N-(4-chlorophenyl)-3-nitrobenzamide from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent. For catalytic hydrogenation, add 10% Pd/C and subject the mixture to a hydrogen atmosphere. For a metal-acid reduction, add iron powder and ammonium chloride in an ethanol/water mixture and reflux.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter off the catalyst (for hydrogenation) or the iron salts.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain this compound.[9]

Caption: Synthetic pathway for this compound via an acyl chloride intermediate.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-aminobenzoic acid directly with thionyl chloride? A1: It is not recommended. The amino group of 3-aminobenzoic acid can react with thionyl chloride to form a thionylamino intermediate, leading to undesired side products and a complex reaction mixture.[7] Protecting the amino group, for instance as a nitro group, is the preferred strategy.

Q2: What is the role of additives like HOBt or DMAP in coupling reactions? A2: Additives like 1-hydroxybenzotriazole (HOBt) are used with carbodiimides (like EDC) to form an active ester intermediate. This intermediate is more reactive towards the amine than the initial O-acylisourea, suppressing side reactions and improving the yield.[10] 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, often used in small amounts to accelerate the reaction.

Q3: My final product is difficult to purify. Any suggestions? A3: Purification can indeed be challenging. If your crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a good first step.[9] If impurities persist, column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and byproducts.[8]

Q4: How do I know which coupling agent is best for my reaction? A4: The choice of coupling agent depends on several factors, including the scale of your reaction, cost, and the specific substrates. For large-scale synthesis, reagents like isobutyl chloroformate are often preferred due to their low cost and efficiency.[11] For smaller, laboratory-scale reactions where high yields and purity are paramount, peptide coupling reagents like HATU or HBTU are excellent choices, although they are more expensive.

References

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted 2-amino-benzophenones.
  • PubChem. (n.d.). 3-[(4-Chlorophenyl)Amino]Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]

  • Google Patents. (n.d.). Novel coupling components.
  • Google Patents. (n.d.). Preparation of p-aminobenzoyl chloride salts.
  • ACS Publications. (2026). Total Synthesis of Okeaniamide A. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Benzoyl-4-chloroaniline thiosemicarbazone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

  • synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-amino-N-(4-chlorophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(4-chlorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates and active pharmaceutical ingredients. The most common synthetic strategies involve the formation of an amide bond between a 3-aminobenzoic acid derivative and 4-chloroaniline. This is typically achieved through two primary routes:

  • Route A: Direct Amide Coupling: This involves the direct reaction of 3-aminobenzoic acid and 4-chloroaniline using a coupling agent, or by converting 3-aminobenzoic acid to its more reactive acyl chloride derivative.

  • Route B: Nitro-Precursor Reduction: This route starts with 3-nitrobenzoic acid, which is first coupled with 4-chloroaniline to form 3-nitro-N-(4-chlorophenyl)benzamide. The nitro group is then reduced to an amine in a subsequent step.

Each of these routes has its own set of challenges and optimization parameters. This guide will address specific issues you may encounter with both approaches.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation in Amide Coupling Step (Route A & B)

Question: I am not observing any significant product formation after reacting my benzoic acid derivative with 4-chloroaniline. What could be the issue?

Answer:

Low or no product formation in amide coupling reactions is a frequent challenge. The root cause often lies in the activation of the carboxylic acid or the reactivity of the amine. Here’s a breakdown of potential causes and solutions:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the basicity of the amine and the acidity of the carboxylic acid, which leads to salt formation. The carboxylic acid must be "activated" to make it more electrophilic.

    • Solution 1: Acyl Chloride Formation: Convert the benzoic acid (either 3-aminobenzoic acid or 3-nitrobenzoic acid) to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive towards the amine. Be cautious, as thionyl chloride can react with the amino group in 3-aminobenzoic acid. For this reason, the nitro-precursor route is often preferred when using this method.[1][2]

    • Solution 2: Use of Coupling Agents: Employ a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[3] These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. For challenging couplings, HATU is often a more effective choice.

  • Amine Protonation: If the reaction medium is acidic, the 4-chloroaniline will be protonated to its ammonium salt. This protonated form is not nucleophilic and will not react with the activated carboxylic acid.

    • Solution: The Schotten-Baumann reaction conditions are often employed to address this.[4] This involves using a base, such as aqueous sodium hydroxide or an organic base like triethylamine or pyridine, to neutralize the HCl generated during the reaction of an acyl chloride with an amine, thus keeping the amine in its free, nucleophilic form.[4][5]

  • Steric Hindrance and Electronic Effects: While not a major issue with this specific synthesis, it's important to consider that steric hindrance around the reacting centers can slow down the reaction. Additionally, the electron-withdrawing nature of the chloro group on 4-chloroaniline slightly reduces its nucleophilicity.

    • Solution: Increasing the reaction temperature or extending the reaction time can help overcome these barriers. However, be mindful of potential side reactions at higher temperatures.

Issue 2: Incomplete Reduction of the Nitro Group (Route B)

Question: I have successfully synthesized 3-nitro-N-(4-chlorophenyl)benzamide, but I am struggling to fully reduce the nitro group to the desired amine. My final product is a mixture of starting material and product.

Answer:

Incomplete reduction of the nitro group is a common hurdle. The choice of reducing agent and reaction conditions are paramount for a successful transformation.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a clean and efficient method. The use of a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a standard procedure.[6] Incomplete reduction may be due to an inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons.

      • Solution: Ensure your catalyst is fresh and active. If using H₂ gas, make sure the system is properly purged and pressurized. If using a transfer hydrogenation source like ammonium formate, ensure a sufficient excess is used.

    • Metal-Acid Systems: A common and cost-effective method is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[7]

      • Solution: Ensure the metal is finely powdered to maximize surface area. The reaction can be exothermic, so controlled addition of the acid may be necessary.

    • Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for nitro group reductions and can be milder alternatives.

  • Reaction Conditions:

    • Temperature: Some reductions require heating to go to completion. If you are running the reaction at room temperature, consider gently heating it.

    • Solvent: The choice of solvent is crucial for solubility of the starting material and for the efficiency of the reduction. Ethanol, methanol, and ethyl acetate are common solvents for catalytic hydrogenation, while aqueous or alcoholic solutions are often used for metal-acid reductions.[6][7]

Issue 3: Formation of Impurities and Purification Challenges

Question: My final product is not pure, and I am having difficulty removing the impurities by recrystallization. What are the likely impurities and how can I improve the purity?

Answer:

The nature of impurities will depend on the synthetic route chosen.

  • Route A (Direct Coupling):

    • Unreacted Starting Materials: If the reaction does not go to completion, you will have residual 3-aminobenzoic acid and 4-chloroaniline.

    • Diacylated Product: It is possible for the amino group of 3-aminobenzoic acid to react with another molecule of the activated benzoic acid, leading to a diacylated impurity.

  • Route B (Nitro-Precursor Reduction):

    • Unreacted Nitro-Compound: As discussed in the previous section, incomplete reduction will lead to the presence of 3-nitro-N-(4-chlorophenyl)benzamide in your final product.

    • Side-Products from Reduction: Depending on the reducing agent and conditions, side-products such as azo or azoxy compounds can be formed.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential.

    • If the reaction was performed under acidic conditions, washing with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted acidic starting material.

    • Conversely, if a basic catalyst was used, an acidic wash (e.g., dilute HCl) can remove unreacted amines. Be mindful of the pKa of your product's amino group to avoid its protonation and loss into the aqueous layer.

  • Recrystallization: This is the most common method for purifying the final product.[7]

    • Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and mixtures of ethyl acetate and hexanes.[7]

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is a more powerful purification technique. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for the separation of non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, direct coupling or the nitro-precursor reduction?

A1: The choice of route depends on the scale of the synthesis and the available reagents. The nitro-precursor reduction route is often more reliable and higher yielding, especially on a larger scale. This is because the amide coupling step is performed on a less complex molecule (3-nitrobenzoic acid), and the subsequent reduction of the nitro group is a well-established and high-yielding transformation. The direct coupling of 3-aminobenzoic acid can be complicated by the presence of the amino group, which can interfere with some coupling reagents or require protection.

Q2: What is the role of a base in the Schotten-Baumann reaction?

A2: In the context of reacting an acyl chloride with an amine, the reaction produces one equivalent of hydrochloric acid (HCl).[4] Since amines are basic, they will react with the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride. The added base (e.g., NaOH, pyridine, triethylamine) neutralizes the HCl as it is formed, thus ensuring that the amine remains in its free, nucleophilic state to react with the acyl chloride.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting materials and the formation of the product. The spots can be visualized under UV light or by staining.

Q4: What are some common safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis are hazardous. For example, thionyl chloride and oxalyl chloride are corrosive and react violently with water. 4-chloroaniline is toxic. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-N-(4-chlorophenyl)benzamide

This protocol is an example of the first step in Route B.

  • To a solution of 3-nitrobenzoic acid (1 eq.) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as thionyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature or under gentle reflux until the evolution of gas ceases, indicating the formation of 3-nitrobenzoyl chloride.

  • In a separate flask, dissolve 4-chloroaniline (1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same solvent.

  • Cool the amine solution in an ice bath and slowly add the solution of 3-nitrobenzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-chlorophenyl)benzamide.

  • Purify the crude product by recrystallization.

Protocol 2: Reduction of 3-nitro-N-(4-chlorophenyl)benzamide

This protocol is an example of the second step in Route B.

  • Dissolve 3-nitro-N-(4-chlorophenyl)benzamide (1 eq.) in a suitable solvent such as ethanol or methanol.[7]

  • Add a reducing agent. For example, for a metal-acid reduction, add iron powder (3-5 eq.) and ammonium chloride (1-2 eq.).[7]

  • Heat the mixture to reflux and stir vigorously for several hours, monitoring the progress by TLC.[7]

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the solid catalyst/metal residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[7]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing AgentCatalyst/Co-reagentTypical SolventTemperatureAdvantagesDisadvantages
H₂Pd/CEthanol, MethanolRoom Temp.Clean reaction, high yieldRequires specialized hydrogenation equipment
Iron (Fe)NH₄Cl or HClEthanol/WaterRefluxInexpensive, effectiveRequires filtration of iron salts
Tin (II) Chloride (SnCl₂)HClEthanolRoom Temp.Milder conditionsStoichiometric tin waste
Sodium Dithionite (Na₂S₂O₄)Water/MethanolRoom Temp. to RefluxMild, avoids strong acidsCan require large excess, aqueous work-up

Visualizations

General Workflow for the Synthesis of this compound (Route B)

SynthesisWorkflow Start Starting Materials: 3-Nitrobenzoic Acid 4-Chloroaniline AmideCoupling Amide Coupling (e.g., SOCl₂, then amine) Start->AmideCoupling Intermediate Intermediate: 3-Nitro-N-(4-chlorophenyl)benzamide AmideCoupling->Intermediate Formation of amide bond Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl) Intermediate->Reduction Reduction of nitro group Purification Purification (Recrystallization or Chromatography) Reduction->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound via the nitro-precursor reduction route.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed. Available at: [Link]

  • N-(4-Chlorophenyl)-4-nitrobenzamide - PMC - NIH. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Crystallization of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of 3-amino-N-(4-chlorophenyl)benzamide. This guide is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges, particularly the phenomenon of "oiling out," during the purification of this compound. Here, we synthesize fundamental crystallization principles with practical, field-tested advice to ensure you can achieve a high-purity, crystalline final product.

Understanding the Molecule: Physicochemical Properties

A successful crystallization begins with a solid understanding of the molecule's properties. This compound is an aromatic amide possessing both hydrogen bond donors (-NH₂, -NH) and acceptors (C=O), which heavily influence its solubility and crystal lattice formation.

PropertyValue / DescriptionData TypeSource
CAS Number 115175-17-2Experimental[1]
Molecular Formula C₁₃H₁₁ClN₂OCalculated[1]
Molecular Weight 246.69 g/mol Calculated[1]
Melting Point 160-161 °CExperimental[1]
Appearance White to pale yellow solidExperimental[1]
Solubility Profile Predicted to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in nonpolar solvents like hexane; and slightly soluble in water.Predicted / Inferred[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound, with a focus on diagnosing and resolving the "oiling out" phenomenon.

Q1: What is "oiling out," and why is it happening with my compound?

Answer: "Oiling out" is a liquid-liquid phase separation where the dissolved compound comes out of the supersaturated solution as a liquid oil rather than a solid crystal.[4] This oil is a highly concentrated, impure liquid phase of your compound. If it solidifies, it often traps impurities and solvent, resulting in a low-purity amorphous solid or a poorly defined crystalline mass instead of the desired high-purity crystals.[5]

Causality for this compound:

  • High Supersaturation: This is the most common cause. If the solution is cooled too quickly or if an anti-solvent is added too rapidly, the concentration of the solute exceeds the solubility limit so drastically that the system enters a labile region where the disordered, high-energy oil phase is kinetically favored over the ordered, lower-energy crystal lattice.[4]

  • Presence of Impurities: Impurities from the synthesis (e.g., unreacted starting materials, byproducts) can depress the melting point of your compound. If the melting point of the impure mixture is lower than the temperature of the solution at the point of precipitation, it will separate as an oil.[5]

  • Inappropriate Solvent Choice: The solvent system may not be optimal. For a molecule like this with multiple hydrogen bonding sites, strong interactions with a highly polar solvent can inhibit the solute-solute interactions necessary to form a stable crystal lattice, promoting oiling out.

Q2: My crystallization has oiled out. What are the immediate steps I can take to salvage it?

Answer: Don't panic. An oiled-out system can often be rectified. The immediate goal is to redissolve the oil and attempt the crystallization under more controlled conditions.

Immediate Remediation Protocol:

  • Re-dissolve: Gently heat the mixture until the oil completely redissolves, creating a clear solution again.

  • Add More "Good" Solvent: Add a small amount (10-20% of the current volume) of the primary solvent (the one in which the compound is more soluble, e.g., ethyl acetate). This reduces the supersaturation level, making it less likely to oil out upon cooling.[6]

  • Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature undisturbed over several hours. Insulating the flask (e.g., with glass wool or by placing it in a large beaker) can help slow the cooling rate.

  • Induce Crystallization (If Necessary): If no crystals form after the solution has cooled, try scratching the inside of the flask with a glass rod at the solution-air interface or, ideally, add a few seed crystals.

  • Proceed with Gradual Cooling: Once crystal formation begins, continue the slow cooling process, eventually moving the flask to a refrigerator (0-4 °C) to maximize yield.

The following diagram outlines a decision-making workflow for when you encounter an oiling out event.

G start Oiling Out Observed (Liquid Droplets Form) reheat 1. Re-heat solution until clear start->reheat add_solvent 2. Add 10-20% more of the 'good' solvent (e.g., Ethyl Acetate) reheat->add_solvent slow_cool 3. Cool SLOWLY (Insulate flask, ambient cooling) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! Continue slow cooling to maximize yield. check_crystals->success Yes induce 4. Induce Crystallization: - Scratch flask - Add seed crystals check_crystals->induce No check_again Crystals Form? induce->check_again check_again->success Yes failure Persistent Oiling Out: Re-evaluate entire protocol. Consider solvent screen or further purification (chromatography). check_again->failure No

Caption: Troubleshooting workflow for an oiling out event.
Q3: How can I prevent oiling out from occurring in future experiments?

Answer: Prevention is achieved by carefully controlling the key crystallization parameters to ensure the system remains within the 'metastable zone' where crystal growth is favored over oiling or spontaneous nucleation.

Preventative Strategies:

  • Solvent System Optimization: The reported system of ethyl acetate/n-hexane is a good starting point.[1] Ethyl acetate is the "good" solvent that dissolves the compound, while n-hexane acts as the "anti-solvent" or "bad" solvent to reduce solubility and induce crystallization. Experiment with the ratio to find the optimal balance. Other potential systems for aromatic amides include ethanol/water, acetone/hexane, or acetonitrile.[7][8]

  • Control Supersaturation: Generate supersaturation slowly. Instead of crash-cooling in an ice bath, allow the solution to cool naturally to room temperature before moving it to a colder environment. If using an anti-solvent, add it dropwise to the warm, stirred solution until slight turbidity appears, then add a few more drops of the good solvent to clarify before cooling.[4]

  • Use Seed Crystals: Seeding is a highly effective method to prevent oiling out. By providing a pre-existing crystal lattice, you bypass the energy barrier of primary nucleation and encourage controlled growth. Add a small amount (1-2% by weight) of pure, crystalline material once the solution is saturated (i.e., cooled slightly below the dissolution temperature).[5]

  • Ensure Purity: If oiling persists, the issue may be impurities. Consider purifying a small batch of your material by column chromatography to obtain high-purity seed crystals and to confirm that the crude material's purity is the root cause.

The diagram below illustrates the concept of the metastable zone width (MSZW). Oiling out typically occurs when conditions (e.g., rapid cooling) cause the system to bypass the MSZW and enter the labile zone, where nucleation is rapid and disordered phases can form.

G cluster_0 Crystallization Phase Diagram T Temperature C Concentration sol_curve Solubility Curve meta_curve Metastable Limit labile Labile Zone (Rapid Nucleation / Oiling Out) meta Metastable Zone (MSZW) (Crystal Growth Dominates) stable Stable (Undersaturated) Zone s1->s2 s2->s3 m1->m2 m2->m3 origin->x_axis Temperature origin->y_axis Concentration

Caption: Relationship between supersaturation zones and crystallization outcomes.

Recommended Experimental Protocol

This protocol for cooling crystallization from a mixed solvent system is designed to minimize the risk of oiling out for this compound.

Objective: To obtain high-purity crystals of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Watch glass (to cover flask)

  • Filtration apparatus (Büchner funnel, filter paper, filter flask)

Methodology:

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethyl acetate at room temperature to create a slurry.

    • Gently heat the mixture on a stir plate to 50-60 °C while stirring.

    • Continue adding ethyl acetate portion-wise until the solid completely dissolves. Record the total volume of ethyl acetate used. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Inducing Saturation (Anti-Solvent Addition):

    • While maintaining the temperature and stirring, slowly add n-hexane dropwise from a pipette or dropping funnel.

    • Continue adding n-hexane until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add 1-2 drops of ethyl acetate to re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Controlled Cooling & Crystallization:

    • Remove the flask from the heat, turn off the stirring, and cover it with a watch glass.

    • Place the flask on an insulating surface (e.g., a cork ring or folded paper towel) and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.

    • Optional (but recommended): If you have seed crystals, add them after the solution has cooled for 10-15 minutes.

    • Once the flask has reached room temperature (after 1-2 hours), transfer it to a refrigerator (4 °C) for at least 4 hours (or overnight) to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

    • Allow the crystals to dry on the filter under vacuum for 15-20 minutes.

    • Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50 °C).

References

  • PubChem. Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Geneva. Guide for crystallization. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION.
  • ResearchGate. What is the best technique for amide purification?. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-N-(4-chlorophenyl)benzamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the limited aqueous solubility of this compound. As a molecule with potential applications in chemical synthesis and drug discovery, understanding its physicochemical properties is key to developing effective formulation strategies.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each technique.

Understanding the Molecule: Physicochemical Properties

A successful formulation strategy begins with a solid understanding of the compound's properties. This compound is a benzanilide derivative characterized by poor water solubility, a common challenge for molecules of its class.

PropertyValue / ObservationData TypeSource / Rationale
IUPAC Name This compound--
Molecular Formula C₁₃H₁₁ClN₂OCalculated-
Molecular Weight 246.69 g/mol CalculatedChemicalBook[3]
Appearance White to pale yellow solidExperimentalChemicalBook[3]
Melting Point 160-161 °CExperimentalChemicalBook[3]
Aqueous Solubility Predicted to be sparingly solublePredictionBased on analogues and structural features.[4]
Organic Solubility Soluble in methanol, dichloromethane, ethyl acetate, n-hexaneExperimentalChemicalBook[3]
Key Functional Groups Primary Aromatic Amine (-NH₂), Amide (-CONH-)Structural-
Predicted LogP ~3.1 (for isomer)ComputedPubChem[4]
Predicted pKa (Amino Group) ~3.5 - 4.5EstimatedBased on aniline (pKa ≈ 4.6) with an electron-withdrawing benzamide substituent.
Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer? A: The molecule is inherently hydrophobic (high LogP) and has a rigid, crystalline structure, making it difficult for water molecules to solvate it effectively. Its limited ability to form hydrogen bonds with water compared to the strong intermolecular forces in its crystal lattice contributes to its poor aqueous solubility.

Q2: What is the quickest and simplest method to try and dissolve it in an aqueous medium? A: The first and most straightforward approach is pH adjustment . The molecule contains a basic amino group. Lowering the pH of your aqueous solution with a suitable acid (like HCl) will protonate this group, forming a more soluble salt. A general rule of thumb is to adjust the pH to at least 2 units below the pKa of the amino group.

Q3: I've tried adjusting the pH, but I still can't reach my target concentration. What's next? A: If pH modification is insufficient, the next step is to use a co-solvent system . By blending your aqueous buffer with a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400), you can reduce the overall polarity of the solvent system, which helps to solvate the hydrophobic compound more effectively.[5]

Q4: Are there more advanced methods if co-solvents are not suitable for my experiment? A: Yes. For more challenging cases or when organic solvents must be avoided, you can explore complexation with cyclodextrins or the use of surfactants . Cyclodextrins are cage-like molecules that can encapsulate the hydrophobic compound, shielding it from water and increasing its apparent solubility. Surfactants form micelles that can carry the drug in their hydrophobic cores.[5]

Troubleshooting Guide: From Problems to Solutions

This section provides a deeper dive into specific experimental challenges and offers structured solutions based on scientific principles.

Issue 1: My compound dissolves in acid but crashes out when I add my neutral pH buffer.
  • Root Cause Analysis: This is a classic precipitation issue caused by a pH shift. Your compound is soluble at low pH because the primary amine is protonated (-NH₃⁺), forming a soluble salt. When you add a neutral buffer, the pH of the solution rises above the pKa of the amino group. This causes the group to deprotonate, returning the molecule to its neutral, poorly soluble form, which then precipitates.

  • Strategic Solution: pH-Controlled Dissolution

    • Determine Target pH: To maintain solubility, the final pH of your solution must be kept well below the pKa of the amino group (estimated pKa ~3.5-4.5). Aim for a final pH of 2.5 or lower.

    • Revised Protocol: Instead of dissolving the compound in acid and then adding a neutral buffer, prepare your final buffer at the target acidic pH first. Then, add the solid this compound to the acidic buffer and stir until dissolved.

    • Validation: Check the pH of the final solution to ensure it remains in the desired range. Observe the solution for at least one hour to check for any signs of delayed precipitation.

  • Scientific Rationale: The Henderson-Hasselbalch Relationship The solubility of an ionizable compound is directly related to the ratio of its ionized to un-ionized forms, governed by the pH of the solution and the pKa of the functional group. For a basic compound like this one, solubility increases dramatically as the pH drops significantly below the pKa.

    Caption: Effect of pH on the ionization state and solubility.

Issue 2: Even at a low pH, I cannot achieve a concentration above 1 mg/mL.
  • Root Cause Analysis: You have likely reached the intrinsic solubility limit of the protonated salt form of the compound in a purely aqueous system. While the salt is more soluble than the neutral form, its solubility is still finite.

  • Strategic Solution: Co-Solvency This technique involves using a mixture of water and a water-miscible organic solvent to increase solubility.

    Recommended Co-Solvents for Research Applications:

Co-SolventTypical Starting Concentration (v/v)Key Considerations
Ethanol 10 - 40%Generally biocompatible, volatile.
DMSO 1 - 10%Excellent solubilizer, but can be toxic to some cell lines.
PEG 400 10 - 50%Low toxicity, viscous, commonly used in formulations.
Propylene Glycol 10 - 40%Good safety profile, less volatile than ethanol.
  • Experimental Workflow:

    • Prepare a stock solution of the compound in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO).

    • Prepare your aqueous buffer at the desired final pH and composition.

    • Slowly add small aliquots of the concentrated stock solution to the vortexing aqueous buffer. This technique, known as "antisolvent precipitation," can sometimes create a stable nanosuspension or prevent immediate large-scale precipitation.[1]

    • Important: Do not exceed a final co-solvent concentration that could interfere with your downstream experiment (e.g., >1% DMSO in many cell-based assays).

    Caption: Decision workflow for preparing a co-solvent system.

Issue 3: My formulation is not stable for long-term storage and shows crystal growth.
  • Root Cause Analysis: Your solution is likely thermodynamically unstable, existing in a supersaturated state. Over time, molecules will agglomerate and crystallize to reach a lower energy state. This is common with simple co-solvent systems.

  • Strategic Solution: Cyclodextrin Complexation Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.

    • Mechanism: The non-polar benzamide and chlorophenyl rings of your compound can fit inside the hydrophobic CD cavity, while the hydrophilic exterior of the CD interacts favorably with water, leading to a significant increase in apparent solubility.

    • Commonly Used Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most common due to its high aqueous solubility and low toxicity.

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often used for parenteral formulations due to its excellent safety profile.

  • Protocol for Formulation: See the detailed protocol in the next section. This method often produces solutions that are stable for much longer periods than co-solvent systems.

Detailed Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
  • Materials: this compound, 1 M Hydrochloric Acid (HCl), Deionized Water, pH meter.

  • Procedure:

    • Prepare a beaker with the desired final volume of deionized water.

    • While stirring, slowly add 1 M HCl dropwise until the pH is stable at ~2.0.

    • Weigh the required amount of this compound and add it slowly to the acidic solution while stirring.

    • Continue stirring until the solid is fully dissolved. This may take 15-30 minutes. Gentle heating (to 30-40°C) can be used to expedite dissolution but cool to room temperature to confirm stability.

    • Once dissolved, re-verify the pH. Adjust if necessary.

    • Visually inspect the solution against a black background for any undissolved particulates.

Protocol 2: Solubility Enhancement Using Cyclodextrins (HP-β-CD)
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized Water or buffer, Magnetic stirrer.

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous medium (e.g., a 10% w/v solution, which is 100 mg/mL). Stir until the CD is fully dissolved.

    • Slowly add the powdered this compound to the stirring cyclodextrin solution.

    • Cover the beaker to prevent evaporation and allow it to stir at room temperature for 12-24 hours. This extended time is necessary to allow for the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The resulting clear filtrate is your final formulation. The concentration can be determined using a validated analytical method like HPLC-UV.

References
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • This citation is intentionally left blank as no direct source was used for this specific st
  • PubChem. Compound Summary for CID 679477, N-(4-amino-2-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

Sources

Preventing side reactions in the synthesis of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-amino-N-(4-chlorophenyl)benzamide

Welcome to the technical support center for the synthesis of this compound, a key intermediate in pharmaceutical research and development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

The synthesis is typically a two-stage process: first, an amide coupling reaction, followed by a chemoselective nitro group reduction. Each stage presents unique challenges that can impact yield and purity.

Overall Synthetic Pathway

The primary route involves the acylation of 4-chloroaniline with a 3-nitrobenzoic acid derivative, followed by the reduction of the nitro group to the desired primary amine.

Synthetic_Pathway cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride (or 3-Nitrobenzoic Acid) Intermediate 3-Nitro-N-(4-chlorophenyl)benzamide 3-Nitrobenzoyl_Chloride->Intermediate Acylation 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Intermediate Intermediate_2 3-Nitro-N-(4-chlorophenyl)benzamide Final_Product This compound Intermediate_2->Final_Product Reduction

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Side Reaction Prevention

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Part 1: Issues During Amide Bond Formation

The formation of the amide bond is critical for the overall success of the synthesis. Most issues at this stage arise from the high reactivity of the acylating agent or side reactions involving coupling agents.

Q1: My yield of the intermediate, 3-nitro-N-(4-chlorophenyl)benzamide, is consistently low after reacting 3-nitrobenzoyl chloride with 4-chloroaniline. What are the likely causes?

A1: Low yields in a Schotten-Baumann type reaction often stem from three primary issues: hydrolysis of the acyl chloride, side reactions with the base, or improper stoichiometry.[2][3]

  • Causality (Hydrolysis): 3-Nitrobenzoyl chloride is highly electrophilic and will readily react with any nucleophile present. Water is a common contaminant in solvents or on glassware and will hydrolyze the acyl chloride back to the unreactive 3-nitrobenzoic acid, consuming your starting material.[4]

  • Causality (Stoichiometry): The reaction produces one equivalent of hydrochloric acid (HCl), which protonates the nucleophilic 4-chloroaniline, rendering it unreactive as its ammonium salt.[3] If you use only one equivalent of the aniline, your theoretical maximum yield is capped at 50%.

  • Prevention & Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF). Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Use a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced. Pyridine can also be used but may sometimes participate in the reaction.

    • Control Reagent Addition: Add the 3-nitrobenzoyl chloride solution dropwise to a cooled (0°C) solution of 4-chloroaniline and the base. This slow addition maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions and controlling the exotherm.

Q2: I am using 3-nitrobenzoic acid with dicyclohexylcarbodiimide (DCC) as a coupling agent and observe a significant amount of a white, insoluble precipitate that is not my product.

A2: The precipitate is almost certainly N,N'-dicyclohexylurea (DCU). This is a common issue with carbodiimide coupling agents, but its formation can indicate a more significant underlying side reaction that consumes your activated acid.

  • Causality (N-Acylurea Formation): DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine (4-chloroaniline), it can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This pathway is non-productive and consumes the activated acid, lowering your yield.[3][5]

  • Prevention & Solution:

    • Use an Additive: The most effective way to prevent N-acylurea formation is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[6] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine. This two-step, one-pot process significantly improves yields.[5]

    • Filtration: The DCU byproduct is generally insoluble in common organic solvents like dichloromethane or ethyl acetate, so it can be removed by filtration at the end of the reaction. However, preventing its formation in the first place is the better strategy for maximizing yield.

DCC_Side_Reaction RCOOH 3-Nitrobenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Product Desired Amide O_Acylisourea->Product Productive Pathway DCU1 DCU Rearrangement N-Acylurea Byproduct (Stable) O_Acylisourea->Rearrangement Side Reaction (Rearrangement) Active_Ester Active Ester Intermediate (Stable) O_Acylisourea->Active_Ester Suppression Pathway Amine 4-Chloroaniline Amine->Product HOBt HOBt (Additive) HOBt->Active_Ester Active_Ester->Product DCU2 DCU

Caption: Prevention of N-acylurea formation using HOBt additive.

Part 2: Issues During Nitro Group Reduction

The reduction of the aromatic nitro group is prone to side reactions, especially those involving partially reduced intermediates or cleavage of other functional groups.

Q1: My final product is contaminated with colored impurities (yellow, orange, or red), and my mass spectrum shows peaks at higher masses than the expected product.

A1: These observations are classic indicators of dimeric azo (-N=N-) and azoxy (-N=N(O)-) byproducts.

  • Causality (Incomplete Reduction): The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a multi-electron process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[7][8] These intermediates are reactive and can condense with each other, especially under neutral or basic conditions, to form the highly colored and stable azo and azoxy compounds. This side reaction becomes significant if the reduction is sluggish or incomplete.[8]

  • Prevention & Solution:

    • Choose an Appropriate Reducing System:

      • Tin(II) Chloride (SnCl₂): Reduction with SnCl₂ in an acidic medium (e.g., HCl in ethanol) is highly effective and generally drives the reaction to completion, minimizing intermediate buildup.[9] The acidic conditions protonate the hydroxylamine intermediate, preventing its condensation.

      • Catalytic Hydrogenation: While efficient, this method requires careful optimization. Ensure sufficient catalyst loading (e.g., 5-10 mol% Pd/C) and adequate hydrogen pressure (50 psi or higher) to ensure the reaction proceeds rapidly past the intermediate stages.

    • Monitor Reaction to Completion: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material and any potential intermediates. Do not stop the reaction prematurely.

    • Maintain Acidic Conditions (if applicable): When using metal/acid systems like Fe/HCl or SnCl₂, ensure the medium remains acidic throughout the reaction.

Q2: My mass spectrum shows a significant M-34 or M-35 peak, suggesting my final product is missing the chlorine atom. How can I prevent this dehalogenation?

A2: This is a common side reaction known as hydrodechlorination, which is particularly prevalent during catalytic hydrogenation of aryl halides.

  • Causality (Catalyst-Mediated Cleavage): Palladium-based catalysts, especially Palladium on Carbon (Pd/C), are notoriously efficient at cleaving carbon-halogen bonds under hydrogen pressure.[9] The C-Cl bond on the aniline ring is susceptible to this reductive cleavage, leading to the formation of 3-amino-N-phenylbenzamide as a major byproduct.

  • Prevention & Solution:

    • Avoid Palladium Catalysts: If dehalogenation is a problem, the simplest solution is to switch to a different reduction method that does not promote it. Metal/acid reductions (SnCl₂, Fe/HCl, Zn/NH₄Cl) are excellent choices as they are highly chemoselective for the nitro group and will not affect the aryl chloride.[9][10]

    • Modify Hydrogenation Conditions: If catalytic hydrogenation is necessary, you can sometimes suppress dehalogenation by:

      • Using a different catalyst: Platinum(IV) oxide (PtO₂) or Raney Nickel may be less prone to causing dehalogenation than Pd/C for certain substrates.

      • Adding an inhibitor: Introducing a mild catalyst poison can sometimes selectively inhibit the dehalogenation reaction more than the nitro reduction. However, this requires careful screening and optimization.

      • Lowering temperature and pressure: Milder conditions can sometimes favor nitro reduction over C-Cl bond cleavage.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for converting the nitro group in 3-nitro-N-(4-chlorophenyl)benzamide?

A: The "best" agent depends on your available equipment, scale, and tolerance for byproducts. Here is a comparative summary:

Method Reagents Pros Cons Key Consideration
Metal in Acid SnCl₂·2H₂O / HCl / EtOH- High chemoselectivity (no dehalogenation).[9]- Fast and reliable.- Inexpensive.- Requires stoichiometric amounts of metal salts.- Workup can be tedious to remove tin salts.Recommended for preventing dehalogenation.
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂- High atom economy (H₂ is the only reagent).- Clean reaction with easy catalyst filtration.- High risk of dehalogenation with Pd/C. [9]- Requires specialized high-pressure equipment.- Catalyst can be pyrophoric.Use with caution. Screen catalysts if dehalogenation is observed.
Transfer Hydrogenation Hydrazine / Fe or Pd/C- Avoids high-pressure H₂ gas.- Generally mild conditions.- Hydrazine is highly toxic.- Can still cause dehalogenation with Pd/C.A good alternative if high-pressure hydrogenation is not feasible.

Q: How can I effectively monitor the progress of each reaction step?

A: Thin Layer Chromatography (TLC) is the most common and effective method for routine monitoring.

  • Step 1 (Amide Formation): Use a non-polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product, 3-nitro-N-(4-chlorophenyl)benzamide, will be less polar than the starting 3-nitrobenzoic acid but more polar than 4-chloroaniline. Spot the reaction mixture alongside co-spots of your starting materials. The reaction is complete when the limiting reagent spot has disappeared and a new, single product spot is dominant.

  • Step 2 (Nitro Reduction): The final product, this compound, is significantly more polar than the nitro-intermediate due to the new amino group. You will see the starting material spot disappear and be replaced by a new spot with a much lower Rf value in the same solvent system.

Experimental Protocols

Protocol 1: Amide Formation via 3-Nitrobenzoyl Chloride
  • In an oven-dried, three-neck round-bottom flask under an N₂ atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a separate flask in anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-chloroaniline is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 3-nitro-N-(4-chlorophenyl)benzamide, which can be recrystallized from ethyl acetate/hexanes.[11]

Protocol 2: Nitro Reduction using Tin(II) Chloride
  • In a round-bottom flask, suspend 3-nitro-N-(4-chlorophenyl)benzamide (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.

  • Heat the mixture to reflux (approx. 70-80°C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the acidic solution by slowly adding a concentrated solution of NaOH or Na₂CO₃ until the pH is > 8. The tin salts will precipitate as tin hydroxide.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • 4-Nitro-N-(3-nitrophenyl)benzamide | Dean Johnston. Available at: [Link]

  • Cas 115175-17-2, this compound | lookchem. Available at: [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC - NIH. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Available at: [Link]

  • Amide - Wikipedia. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. Available at: [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline - Semantic Scholar. Available at: [Link]

  • Synthesis of aromatic amides from lignin and its derivatives - ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing). Available at: [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles | ChemRxiv. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - Frontiers. Available at: [Link]

  • Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds - SciRP.org. Available at: [Link]

  • The hydrogenation of nitrobenzene to aniline: A new mechanism - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Guide to Understanding the Potency of Rivaroxaban, a Direct Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide was initially designed to compare the potency of 3-amino-N-(4-chlorophenyl)benzamide and rivaroxaban as Factor Xa inhibitors. However, a comprehensive review of the scientific literature did not yield evidence of this compound possessing Factor Xa inhibitory activity. Its primary documented therapeutic application appears to be as an anticonvulsant. Therefore, this guide has been refocused to provide an in-depth analysis of rivaroxaban's potency and the methodologies used to evaluate it, which will be of significant value to researchers, scientists, and drug development professionals in the field of anticoagulation.

Introduction to Rivaroxaban and the Role of Factor Xa in Coagulation

Rivaroxaban is a direct oral anticoagulant (DOAC) that has revolutionized the prevention and treatment of thromboembolic disorders.[1] It is a member of a new class of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of blood coagulation, where it catalyzes the conversion of prothrombin to thrombin.[2] Thrombin, in turn, is responsible for the formation of fibrin clots. By directly inhibiting FXa, rivaroxaban effectively reduces thrombin generation and, consequently, clot formation.[3][4][5]

The high selectivity and potency of rivaroxaban for FXa make it an effective anticoagulant with a predictable pharmacokinetic and pharmacodynamic profile.[3][4] This guide will delve into the quantitative measures of rivaroxaban's potency, the experimental protocols to determine these values, and the underlying biochemical pathways.

Quantitative Assessment of Rivaroxaban's Potency

The potency of an inhibitor is a critical parameter in drug development, and for rivaroxaban, it is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki).

ParameterValueDescriptionSource
IC50 (human FXa) 0.7 nmol/LThe concentration of rivaroxaban required to inhibit 50% of the activity of purified human Factor Xa.[3]
IC50 (prothrombinase-bound FXa) 2.1 nmol/LThe concentration of rivaroxaban required to inhibit 50% of the activity of Factor Xa when it is part of the prothrombinase complex.[3][4]
IC50 (clot-associated FXa) 75 nmol/LThe concentration of rivaroxaban required to inhibit 50% of the activity of Factor Xa that is bound within a clot.[3][4]
Ki (human FXa) 0.4 nmol/LThe inhibitory constant, which reflects the binding affinity of rivaroxaban to human Factor Xa.[3]

These values demonstrate that rivaroxaban is a highly potent inhibitor of both free and complex-bound Factor Xa, although its potency is somewhat reduced for clot-associated FXa.[3][4]

The Coagulation Cascade and Rivaroxaban's Mechanism of Action

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of rivaroxaban.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX activates Extrinsic Extrinsic Pathway Extrinsic->FX activates FXa Factor Xa FX->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->FXa inhibits

Caption: The coagulation cascade showing the central role of Factor Xa and its inhibition by rivaroxaban.

Experimental Protocol: In Vitro Chromogenic Assay for Factor Xa Inhibition

To determine the potency of a Factor Xa inhibitor like rivaroxaban, a chromogenic assay is a standard and reliable method.[6][7] This assay measures the residual activity of Factor Xa after incubation with an inhibitor by monitoring the cleavage of a chromogenic substrate.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, FXa, Inhibitor, Substrate) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions to Microplate Prepare_Reagents->Dispense_Inhibitor Add_FXa Add Factor Xa and Incubate Dispense_Inhibitor->Add_FXa Add_Substrate Add Chromogenic Substrate Add_FXa->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) over time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH (e.g., 7.4) containing NaCl and CaCl2.
  • Factor Xa Solution: Reconstitute purified human Factor Xa in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of rivaroxaban in a suitable solvent (e.g., DMSO).
  • Chromogenic Substrate Solution: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) in the assay buffer.

2. Assay Procedure:

  • Inhibitor Dilution: Perform a serial dilution of the rivaroxaban stock solution in the assay buffer to obtain a range of concentrations to be tested.
  • Reaction Setup: In a 96-well microplate, add the diluted rivaroxaban solutions. Include control wells with buffer only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).
  • Enzyme Addition and Pre-incubation: Add the Factor Xa solution to all wells except the background controls. Allow the plate to incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
  • Substrate Addition and Kinetic Reading: Initiate the reaction by adding the chromogenic substrate solution to all wells. Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm.[6]
  • Data Acquisition: Measure the absorbance kinetically over a set period (e.g., 10-20 minutes). The rate of change in absorbance is proportional to the Factor Xa activity.

3. Data Analysis:

  • Calculate Reaction Rates: Determine the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
  • Calculate Percent Inhibition: Calculate the percentage of Factor Xa inhibition for each rivaroxaban concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
  • Determine IC50: Plot the percent inhibition against the logarithm of the rivaroxaban concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Rivaroxaban is a highly potent and selective direct inhibitor of Factor Xa. Its efficacy is well-documented through quantitative measures such as IC50 and Ki values. The in vitro chromogenic assay provides a robust and reproducible method for determining the potency of Factor Xa inhibitors and is a critical tool in the research and development of new anticoagulant therapies. While the initial aim was to compare rivaroxaban with this compound, the lack of evidence for the latter's activity as a Factor Xa inhibitor underscores the importance of thorough literature evaluation in scientific inquiry. This guide provides a comprehensive overview of the principles and practices for evaluating a clinically significant Factor Xa inhibitor.

References

  • Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Rivaroxaban: a new oral factor Xa inhibitor. PubMed. [Link]

  • Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology. YouTube. [Link]

  • Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]

  • XARELTO - Mechanism of Action. J&J Medical Connect. [Link]

  • What is the mechanism of action of Rivaroxaban (Xarelto)? Dr.Oracle. [Link]

  • Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

Sources

A Comparative Guide to Factor Xa Inhibition: Apixaban versus 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticoagulant drug discovery, Factor Xa (FXa) stands out as a pivotal target.[1][2] Its strategic position at the confluence of the intrinsic and extrinsic coagulation pathways makes it an ideal checkpoint for modulating thrombin generation and, consequently, fibrin clot formation.[2][3] Apixaban, a highly successful direct oral anticoagulant (DOAC), exemplifies the clinical and commercial potential of potent and selective FXa inhibition.[4][5] This guide provides a comparative framework for evaluating a novel benzamide derivative, 3-amino-N-(4-chlorophenyl)benzamide, against the established benchmark of apixaban.

This document is structured to guide researchers, scientists, and drug development professionals through a rigorous, head-to-head evaluation. We will delve into the mechanistic underpinnings of FXa inhibition, present a roadmap for empirical comparison through detailed experimental protocols, and discuss the interpretation of key data points.

The Central Role of Factor Xa in Coagulation

The coagulation cascade is a meticulously orchestrated series of enzymatic activations culminating in the formation of a stable fibrin clot.[2] Factor Xa is the catalytic engine of the prothrombinase complex, responsible for the conversion of prothrombin to thrombin, the final effector protease in the cascade.[3] By directly inhibiting FXa, compounds like apixaban effectively stifle the amplification of the coagulation signal, offering a targeted and predictable anticoagulant effect without the need for routine monitoring that was a hallmark of older anticoagulants like warfarin.[5][6]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa Xa IXa->Xa VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa TF_VIIa->Xa VIIa VIIa VIIa->TF_VIIa X_ext X Thrombin Thrombin Xa->Thrombin Va, Prothrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrin Apixaban Apixaban & This compound Apixaban->Xa Inhibition X->Xa

Figure 1: Simplified Coagulation Cascade and the Site of Action for Direct Factor Xa Inhibitors.

Profiling the Incumbent: Apixaban

Apixaban is a potent, direct, reversible, and highly selective inhibitor of FXa.[3][7] Its efficacy stems from its ability to bind to both free FXa and FXa within the prothrombinase complex.[3][8] The molecular structure of apixaban is optimized for high-affinity interaction with the FXa active site.

The Challenger: this compound

While not extensively documented as an FXa inhibitor in public literature, the this compound scaffold possesses structural motifs, such as the benzamide group, that are recognized in other FXa inhibitors.[1] The evaluation of this compound is therefore a valuable exercise in lead discovery and optimization. Its potential as a novel anticoagulant hinges on a thorough characterization of its inhibitory profile against FXa.

Comparative Analysis: A Data-Driven Approach

A direct comparison requires empirical data. The following table outlines the key parameters for evaluation. While data for apixaban is well-established, the corresponding values for this compound must be determined experimentally.

ParameterApixabanThis compound
FXa Inhibition (Ki) 0.08 nM[8][9]To be determined
FXa Inhibition (IC50) ~1.3 nM (thrombus-associated)[8]To be determined
Selectivity vs. Thrombin >30,000-fold[10]To be determined
Selectivity vs. Trypsin >15,000-fold[9]To be determined
Prothrombin Time (PT) Doubling Conc. 3.6 µM[9]To be determined
aPTT Doubling Conc. 7.4 µM[9]To be determined
Oral Bioavailability ~50%[3]To be determined

Experimental Workflows for Comparative Evaluation

To generate the data required for a meaningful comparison, a series of standardized in vitro assays must be performed. The following protocols provide a self-validating system for assessing the potency, selectivity, and anticoagulant effect of the test compounds.

Experimental_Workflow cluster_potency Potency & Selectivity cluster_anticoagulation Anticoagulant Effect A FXa Chromogenic Inhibition Assay (Determine IC50) B Serine Protease Selectivity Panel (Thrombin, Trypsin, etc.) A->B C Prothrombin Time (PT) Assay B->C D Activated Partial Thromboplastin Time (aPTT) Assay C->D End End D->End Comparative Profile Established Start Compound Synthesis & Characterization Start->A

Figure 2: Experimental Workflow for Comparative Evaluation of Factor Xa Inhibitors.

Factor Xa Chromogenic Inhibition Assay

Principle: This assay quantifies the inhibitory potency of a compound by measuring the residual activity of FXa on a chromogenic substrate. The substrate, upon cleavage by FXa, releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.[11][12] The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) and apixaban (as a positive control) in DMSO.

    • Prepare a working solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a working solution of a chromogenic FXa substrate (e.g., S-2222) in sterile water.[13]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of a serial dilution of the test compound or apixaban to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 20 µL of the diluted human Factor Xa solution to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation.[14][15] The test measures the time to clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma.[16] A prolongation of the PT indicates inhibition of factors within these pathways, including FXa.

Protocol:

  • Sample Preparation:

    • Collect whole blood into 3.2% buffered sodium citrate tubes.[14]

    • Prepare platelet-poor plasma by centrifuging the blood at 2500 x g for 15 minutes.[16]

  • Assay Procedure:

    • Pre-warm the platelet-poor plasma and PT reagent (thromboplastin and calcium chloride) to 37°C.

    • Pipette 100 µL of plasma, pre-incubated with varying concentrations of the test compound or apixaban, into a cuvette.

    • Incubate for 3 minutes at 37°C.

    • Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

    • Record the time until clot formation is detected by the coagulometer.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the inhibitor concentration.

    • Determine the concentration of the inhibitor required to double the baseline clotting time.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the function of the intrinsic and common pathways.[17][18][19] It measures the clotting time after the addition of a contact activator (e.g., silica, kaolin), a phospholipid substitute (partial thromboplastin), and calcium to citrated plasma.[17][20] Prolongation of the aPTT reflects inhibition of factors in these pathways, including FXa.

Protocol:

  • Sample Preparation:

    • Use platelet-poor plasma prepared as described for the PT assay.

  • Assay Procedure:

    • Pipette 100 µL of plasma, pre-incubated with varying concentrations of the test compound or apixaban, into a cuvette.

    • Add 100 µL of the aPTT reagent (activator and phospholipid) and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

    • Add 100 µL of pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.

    • Record the time until clot formation.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the inhibitor concentration.

    • Determine the concentration of the inhibitor required to double the baseline clotting time.

Interpreting the Comparative Data

The collective data from these assays will form a comprehensive profile of this compound as a potential FXa inhibitor.

  • Potency: A low nanomolar or sub-nanomolar IC50 value from the chromogenic assay would indicate high potency, a prerequisite for a viable drug candidate. How this compares to apixaban's IC50 will be a primary determinant of its potential.

  • Selectivity: The selectivity panel is crucial for safety. A desirable inhibitor will show high potency against FXa with minimal activity against other serine proteases like thrombin, thereby reducing the risk of off-target effects. A selectivity profile comparable to or better than that of apixaban is the goal.

  • Anticoagulant Effect: The PT and aPTT assays provide a measure of the compound's functional anticoagulant activity in a plasma environment. While direct FXa inhibitors do prolong these clotting times, the degree of prolongation at therapeutic concentrations is an important characteristic.[8]

Conclusion

The development of novel anticoagulants requires a systematic and rigorous evaluation process. While apixaban sets a high bar for efficacy and safety, the exploration of new chemical scaffolds like this compound is essential for continued innovation. By employing the detailed experimental framework outlined in this guide, researchers can generate the robust, comparative data necessary to assess the therapeutic potential of novel Factor Xa inhibitors, ultimately contributing to the advancement of antithrombotic therapy.

References

  • Fareed, J., et al. (2018). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 24(9_suppl), 211S-225S. [Link]

  • Pinto, D. J. P., et al. (2007). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 24(3), 253-268. [Link]

  • Dolgikh, D. A., et al. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Drug Discovery Technologies, 15(3), 220-229. [Link]

  • Cleveland Clinic. (2023). Factor Xa Inhibitors. Cleveland Clinic. [Link]

  • ARUP Laboratories. (2025). Direct Xa Inhibitor Levels | Test Fact Sheet. ARUP Consult. [Link]

  • Li, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1119702. [Link]

  • Google Patents. (1986). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Lam, P. Y. S., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799. [Link]

  • Wong, P. C., et al. (2006). In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. Blood, 108(11), 285a. [Link]

  • Barrett, Y. C., et al. (2010). Clinical Laboratory Measurement of Direct Factor Xa Inhibitors: Anti-Xa Assay Is Preferable to Prothrombin Time Assay. Thrombosis and Haemostasis, 104(6), 1263-1271. [Link]

  • PhenX Toolkit. (2021). Prothrombin Time. [Link]

  • DFO, T. (2024). Apixaban. StatPearls. [Link]

  • Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Practical-Haemostasis.com. (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. [Link]

  • Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]

  • Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The APTT. [Link]

  • Wong, P. C., et al. (2011). Case History. Eliquis™ (Apixaban), a Potent and Selective Inhibitor of Coagulation Factor Xa for the Prevention and Treatment of Thrombotic Diseases. Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Quan, M. L., et al. (1999). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Journal of Medicinal Chemistry, 42(15), 2752-2759. [Link]

  • Fareed, J., et al. (2018). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 24(9_suppl), 211S-225S. [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. [Link]

  • University of Iowa Health Care. (2025). Activated Partial Thromboplastin Time (aPTT). [Link]

  • Chromogenix. (n.d.). Factor X. ChromogenicSubstrates.com. [Link]

  • Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). [Link]

  • Linear Chemicals. (n.d.). APTT. [Link]

  • Agilent. (n.d.). FACTOR Xa (lyophilized). [Link]

  • Nutescu, E. A., et al. (2011). Role of Apixaban (Eliquis) in the Treatment And Prevention of Thromboembolic Disease. P & T : a peer-reviewed journal for formulary management, 36(8), 484-494. [Link]

  • MedlinePlus. (2024). Prothrombin Time Test and INR (PT/INR). [Link]

  • Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(17), 3105. [Link]

  • Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link]

  • Anghel, A. M., et al. (2022). An Overview of Anticoagulant Drugs: Pharmacology, Therapeutic Approaches, Limitations and Perspectives. International Journal of Molecular Sciences, 23(15), 8270. [Link]

  • Medscape. (2025). Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. [Link]

  • QIAGEN. (2011). Quick-StartProtocol Factor Xa Protease Treatment of Fusion Proteins Containing a Factor Xa Protease Recognition Sequence. [Link]

  • Medscape. (2025). Does apixaban (a Factor Xa inhibitor) affect International Normalized Ratio (INR) levels?. [Link]

  • University of Babylon. (n.d.). Prothrombin time (PT). [Link]

  • Agrawal, R., & Jain, R. (2012). Apixaban: a new player in the anticoagulant class. Current medicinal chemistry, 19(6), 799-813. [Link]

  • Samama, M. M., et al. (2013). Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls. Thrombosis and haemostasis, 110(4), 787-795. [Link]

  • Stürzebecher, J., et al. (2000). Design of benzamidine-type inhibitors of factor Xa. Journal of medicinal chemistry, 43(13), 2541-2550. [Link]

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 982. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-amino-N-(4-chlorophenyl)benzamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical evaluation of 3-amino-N-(4-chlorophenyl)benzamide derivatives, a promising class of compounds with potential therapeutic applications in oncology. We will delve into the nuances of their efficacy as demonstrated in both laboratory-based (in vitro) assays and animal (in vivo) models, offering a comparative perspective for researchers, scientists, and professionals in drug development. The focus will be on not just the results, but the rationale behind the experimental designs and the interpretation of the data, underscoring the critical interplay between cellular and systemic responses to these chemical entities.

Introduction: The Therapeutic Promise of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The this compound backbone, in particular, has garnered significant interest due to its structural resemblance to known inhibitors of key cellular processes implicated in cancer, such as DNA repair and cell signaling. Notably, derivatives of 3-aminobenzamide have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][2][3] Inhibition of PARP in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations, can lead to synthetic lethality and targeted tumor cell death.

This guide will explore the journey of evaluating such derivatives, from their initial screening in controlled in vitro environments to the more complex and translationally relevant in vivo studies. Understanding the correlation, and often the disparity, between these two stages is paramount for the successful development of novel anticancer therapeutics.

In Vitro Efficacy: A Cellular-Level Interrogation

In vitro assays are the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound at the cellular and molecular level. These assays allow for the precise control of experimental conditions, enabling a detailed investigation of the mechanism of action.

Assessing Cytotoxicity: The MTT Cell Viability Assay

A primary objective of in vitro screening for anticancer agents is to determine their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5][6][7]

Causality Behind Experimental Choices: The MTT assay is selected for its high throughput, reproducibility, and its basis in cellular metabolic activity. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. Thus, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This provides a quantitative measure of the cytotoxic or cytostatic effects of the test compound.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4][6] The plate is then incubated for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Data Presentation: In Vitro Cytotoxicity of Benzamide Derivatives

DerivativeTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AA549 (Lung Cancer)4815.2
Compound BMCF-7 (Breast Cancer)4822.8
Compound CHCT116 (Colon Cancer)4812.5
Doxorubicin (Control)A549 (Lung Cancer)480.8

Note: This is a representative table. Actual values would be derived from experimental data.

Elucidating the Mechanism of Action: Western Blotting for Apoptosis Markers

To understand how these derivatives kill cancer cells, it is essential to investigate the underlying molecular mechanisms. Apoptosis, or programmed cell death, is a common pathway induced by many anticancer drugs. Western blotting is a powerful technique to detect the expression levels of key proteins involved in this process.[8][9][10]

Causality Behind Experimental Choices: The selection of apoptosis markers for Western blot analysis is based on their well-established roles in the apoptotic cascade. Key proteins include caspases (executioner proteins of apoptosis) and members of the Bcl-2 family (regulators of apoptosis). The cleavage of PARP by caspases is also a hallmark of apoptosis.[9] By examining the expression and cleavage of these proteins, we can confirm the induction of apoptosis by the benzamide derivatives.

Detailed Experimental Protocol: Western Blotting for Apoptosis Markers

  • Cell Lysis: Cancer cells are treated with the benzamide derivatives at their IC₅₀ concentrations for a defined period (e.g., 24 hours). Both adherent and floating cells are collected to ensure the inclusion of apoptotic cells. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target apoptosis-related proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-cleaved PARP).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins in treated versus untreated cells.

Visualization of Experimental Workflow

G cluster_invitro In Vitro Efficacy Assessment cluster_mtt MTT Assay cluster_wb Western Blot for Apoptosis cell_seeding 1. Seed Cancer Cells (96-well plate) compound_treatment 2. Treat with Benzamide Derivatives cell_seeding->compound_treatment mtt_incubation 3. Add MTT Reagent & Incubate compound_treatment->mtt_incubation formazan_solubilization 4. Solubilize Formazan Crystals mtt_incubation->formazan_solubilization absorbance_measurement 5. Measure Absorbance (570 nm) formazan_solubilization->absorbance_measurement ic50_determination 6. Determine IC50 absorbance_measurement->ic50_determination cell_lysis 1. Cell Lysis after Treatment protein_quant 2. Protein Quantification cell_lysis->protein_quant sds_page 3. SDS-PAGE protein_quant->sds_page protein_transfer 4. Protein Transfer sds_page->protein_transfer blocking 5. Blocking protein_transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Analyze Protein Expression detection->analysis

Caption: Workflow for in vitro evaluation of this compound derivatives.

In Vivo Efficacy: Assessing Systemic Effects in Animal Models

While in vitro studies provide valuable mechanistic insights, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are therefore a critical step in preclinical drug development to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-system context.[11][12][13][14]

Evaluating Antitumor Activity: The Xenograft Mouse Model

The most common in vivo model for testing anticancer drugs is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[15]

Causality Behind Experimental Choices: The use of immunocompromised mice (e.g., nude or SCID mice) is essential to prevent the rejection of the human tumor cells. This model allows for the direct assessment of the test compound's ability to inhibit the growth of a human tumor in a living system. Tumor volume is a readily measurable and clinically relevant endpoint.

Detailed Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: A suspension of human cancer cells (e.g., A549 cells) is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomly assigned to different treatment groups: a vehicle control group and groups receiving the this compound derivative at various doses. The compound is typically administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, on a defined schedule.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and the tumor volume is calculated using the formula: (Length x Width²)/2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Data Presentation: In Vivo Antitumor Efficacy of a Benzamide Derivative

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound X25850 ± 15043
Compound X50450 ± 10070
Cisplatin (Control)5600 ± 12060

Note: This is a representative table. Actual values would be derived from experimental data.

Visualization of Signaling Pathway

G cluster_pathway Proposed Mechanism of Action DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP DNA_repair DNA Repair PARP->DNA_repair Apoptosis Apoptosis PARP->Apoptosis PARP cleavage (via Caspases) Cell_death Tumor Cell Death DNA_repair->Cell_death Inhibition of repair leads to... Benzamide 3-amino-N-(4-chlorophenyl) benzamide Derivative Benzamide->PARP Inhibition Apoptosis->Cell_death

Caption: Potential mechanism of action of this compound derivatives via PARP inhibition.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Results

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a compound may show high potency in killing cancer cells in a dish, its effectiveness in a living organism can be influenced by a multitude of factors, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound determine its bioavailability and concentration at the tumor site. A compound with excellent in vitro activity may fail in vivo due to poor oral bioavailability or rapid metabolism.

  • Toxicity: A compound may be effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues at therapeutic doses.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug response. This complexity is not fully replicated in standard 2D cell culture.

For the this compound class of compounds, a strong correlation between in vitro cytotoxicity and in vivo antitumor activity is often observed, particularly when the compounds possess favorable pharmacokinetic properties. For instance, derivatives with good predicted oral bioavailability have shown significant tumor growth inhibition in xenograft models.[16] However, discrepancies can arise. A compound may have a moderate IC₅₀ in vitro but demonstrate robust in vivo efficacy due to favorable accumulation in the tumor tissue. Conversely, a highly potent compound in vitro may show limited in vivo activity due to rapid clearance from the body.

Therefore, it is crucial to conduct a comprehensive evaluation that includes both in vitro and in vivo studies to make informed decisions about the clinical potential of a drug candidate.

Conclusion: A Roadmap for Preclinical Development

The evaluation of this compound derivatives as potential anticancer agents requires a multi-faceted approach that integrates robust in vitro and in vivo testing. This guide has provided a framework for such an evaluation, emphasizing the importance of understanding the scientific rationale behind experimental choices and the careful interpretation of the resulting data. The journey from a promising compound in a test tube to a potential life-saving drug is long and challenging, and a thorough preclinical assessment is the essential first step.

References

  • A N -(4-chlorophenyl)- γ - KTU ePubl. (2021). Retrieved from [Link]

  • LookChem. Cas 115175-17-2,this compound. Retrieved from [Link]

  • Berger, M. R., et al. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • ResearchGate. a , PARP inhibitor 3-amino-benzamide does not block puromycin-induced... Retrieved from [Link]

  • Wicht, K. J., et al. (2020). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(23), 5736.
  • Cuzzocrea, S., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 846-855.
  • Frontiers. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • protocols.io. MTT Assay. Retrieved from [Link]

  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

  • Karger Publishers. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (PDF) ANIMAL MODELS OF CANCER: A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • PubMed. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Retrieved from [Link]

  • PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamide mimic via solid-phase synthesis of an isoxazoline library. Retrieved from [Link]

  • PubMed. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Amino-N-(4-chlorophenyl)benzamide Analogs: Unveiling Structure-Activity Relationships for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable versatility across a spectrum of biological targets. Among these, the 3-amino-N-(4-chlorophenyl)benzamide core has emerged as a particularly promising starting point for medicinal chemistry campaigns. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the biological activity of this compound and its analogs. By delving into the structure-activity relationships (SAR), this document aims to illuminate the key structural determinants for potency and selectivity, thereby guiding the rational design of future therapeutic candidates.

Introduction: The Therapeutic Potential of the 3-Aminobenzamide Scaffold

The 3-aminobenzamide moiety is a well-established pharmacophore, most notably recognized for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. Inhibition of PARP has proven to be a successful strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. The N-phenylbenzamide framework extends this potential, offering a versatile platform for introducing molecular diversity to modulate activity against various targets, including protein kinases and viruses. This guide will focus on the systematic evaluation of analogs of this compound, exploring how modifications to both the 3-aminobenzoyl and the N-(4-chlorophenyl) rings influence their biological profile.

Synthetic Strategies for Analog Generation

The synthesis of this compound and its analogs typically follows a convergent and modular approach, allowing for the facile introduction of diverse substituents. The core synthetic strategy involves the amidation of a substituted 3-nitrobenzoic acid with a corresponding substituted aniline, followed by the reduction of the nitro group to the key 3-amino functionality. This robust synthetic route provides a reliable platform for generating a library of analogs for comprehensive SAR studies.

A representative synthetic workflow is depicted below:

G cluster_0 Synthesis of 3-Nitrobenzoyl Chloride cluster_1 Amide Bond Formation cluster_2 Nitro Group Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->3-Nitrobenzoyl_Chloride Reagent Intermediate 3-Nitro-N-(substituted phenyl)benzamide 3-Nitrobenzoyl_Chloride->Intermediate Acylation Substituted_Aniline Substituted Aniline (e.g., 4-chloroaniline) Substituted_Aniline->Intermediate Final_Product 3-Amino-N-(substituted phenyl)benzamide (Target Analog) Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reducing_Agent->Final_Product

Caption: General synthetic workflow for 3-amino-N-(substituted phenyl)benzamide analogs.

This modular synthesis allows for the independent variation of substituents on both aromatic rings, a crucial element for elucidating detailed structure-activity relationships.

Comparative Biological Activity of this compound Analogs

To provide a clear and objective comparison, the following sections will analyze the activity of various analogs across different biological targets, supported by experimental data from published literature.

Antiviral Activity: Targeting Enterovirus 71

A study exploring novel N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 (EV71), a significant pathogen causing hand, foot, and mouth disease, provides valuable insights into the SAR of this scaffold. The study evaluated a series of analogs for their ability to inhibit the virus in vitro.

Table 1: Antiviral Activity of N-Phenylbenzamide Analogs against EV71

Compound IDR1 (Benzoyl Ring)R2 (N-Phenyl Ring)IC₅₀ (µM) [a]TC₅₀ (µM) [b]Selectivity Index (SI) [c]
1e 3-NH₂, 4-OCH₃4-Br5.7 ± 0.8620 ± 0.0108.8
1c 3-NH₂, 4-OCH₃4-Cl15 ± 1.5480 ± 28.332.0
5b 3-NH₂, 4-OH4-Br18 ± 2.1> 640> 35.6
5c 3-NH₂, 4-OH4-Cl25 ± 3.5> 640> 25.6
2b 3-NH₂, 4-OCH₃Cyclohexyl> 100> 640-

[a] 50% inhibitory concentration against EV71. [b] 50% cytotoxic concentration in Vero cells. [c] Selectivity Index = TC₅₀ / IC₅₀.

  • Importance of the N-Aryl Moiety: The replacement of the N-phenyl ring with a cyclohexyl group (compound 2b ) resulted in a complete loss of antiviral activity, highlighting the essential role of the aromatic B-ring for interacting with the biological target.

  • Effect of Halogen Substitution on the N-Phenyl Ring: The introduction of electron-withdrawing groups at the para-position of the N-phenyl ring was beneficial for activity. A bromo-substituent (compound 1e ) was found to be more potent than a chloro-substituent (compound 1c ).

  • Influence of the Benzoyl Ring Substitution: A methoxy group at the 4-position of the benzoyl ring (compound 1e ) conferred greater potency compared to a hydroxyl group (compound 5b ), suggesting that this position is sensitive to electronic and steric modifications.

Anticancer Activity: Inhibition of Bcr-Abl Kinase

The benzamide scaffold is a known ATP-competitive inhibitor of various protein kinases, including the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML). A study on 3-substituted benzamide derivatives structurally related to the Bcr-Abl inhibitor imatinib (STI-571) provides a basis for understanding the anticancer potential of this class of compounds. While not direct analogs of this compound, the findings offer valuable insights into the structural requirements for kinase inhibition.

The study demonstrated that 3-halogenated and 3-trifluoromethylated benzamide derivatives were highly potent Bcr-Abl kinase inhibitors. This suggests that the 3-position of the benzoyl ring is a critical site for interaction within the kinase active site. The 3-amino group in our core structure can act as a key hydrogen bond donor, mimicking interactions of known kinase inhibitors. Further exploration of substitutions on the N-phenyl ring in conjunction with the 3-amino group could lead to the development of potent and selective kinase inhibitors.

Anticonvulsant Activity

A patent on 3- and 4-amino-N-(alkylphenyl)benzamide compounds has disclosed their utility as anticonvulsant agents. This highlights another therapeutic avenue for this scaffold.

Table 2: Anticonvulsant Activity of a 3-Aminobenzamide Analog in Mice

CompoundTD₅₀ (mg/kg) [a]ED₅₀ MES (mg/kg) [b]PI MES [c]
3-amino-N-(2,6-dimethylphenyl)benzamide284.5713.4821.11

[a] Median toxic dose. [b] Median effective dose in the maximal electroshock seizure test. [c] Protective Index = TD₅₀ / ED₅₀.

This data indicates that N-phenylbenzamides with a 3-amino group possess significant anticonvulsant properties. The substitution pattern on the N-phenyl ring (in this case, 2,6-dimethyl) plays a crucial role in defining the therapeutic index. This opens up possibilities for synthesizing and testing analogs of this compound with various substitutions on the N-phenyl ring to optimize anticonvulsant activity and minimize toxicity.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and grow to confluence.

  • Virus Infection and Compound Treatment: Remove the growth medium and infect the cells with the virus (e.g., EV71) at a specific multiplicity of infection (MOI). Simultaneously, add serial dilutions of the test compounds. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until CPE is observed in 90-100% of the virus-infected control wells (typically 2-3 days).

  • CPE Observation and Staining: Observe the cells under a microscope for CPE. Cell viability can be quantified by staining with a crystal violet solution.

  • Absorbance Measurement: Elute the stain and measure the absorbance at a specific wavelength (e.g., 595 nm).

  • Data Analysis: Calculate the percentage of protection for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits viral CPE by 50%).

Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly used to assess the inhibitory activity of compounds against specific kinases.

General Principle (ELISA-based):

  • Plate Coating: Coat a microplate with a substrate specific to the kinase of interest.

  • Kinase Reaction: In each well, combine the kinase, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Development: Add a substrate for the secondary antibody's enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration to determine the IC₅₀ value.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Primary_Screening Primary Screening (e.g., Antiviral, Kinase Assay) Characterization->Primary_Screening Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Data_Analysis Data Analysis Selectivity->Data_Analysis SAR_Elucidation Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Compound Optimization SAR_Elucidation->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel benzamide analogs.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a scaffold with significant therapeutic potential across multiple disease areas, including viral infections, cancer, and neurological disorders. The key takeaways from the available data are:

  • The 3-amino group on the benzoyl ring is a crucial feature, likely involved in key hydrogen bonding interactions with biological targets.

  • The N-phenyl ring is essential for activity, and its substitution pattern dramatically influences potency and selectivity. Halogen substitutions, particularly at the para-position, appear to be favorable for certain activities.

  • The modular nature of the synthesis provides a powerful tool for rapid analog generation and optimization.

Future research in this area should focus on a more systematic exploration of the chemical space around the this compound core. This includes:

  • Broader SAR studies: Synthesizing and testing a wider range of analogs with diverse electronic and steric properties on both aromatic rings against a consistent panel of biological targets.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights gained from this comparative analysis, the scientific community is well-positioned to unlock the full therapeutic potential of the this compound scaffold and develop novel, effective treatments for a range of human diseases.

References

  • PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. [Link]

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(5), 1421–1425. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013).

The Discerning Eye: A Comparative Guide to the Cross-Reactivity Profiles of Advanced Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a small molecule inhibitor is a critical decision point that profoundly influences experimental outcomes and the trajectory of therapeutic development. An inhibitor's potency against its intended target is only half of the story; its cross-reactivity, or off-target activity, dictates its specificity and potential for confounding results or toxicity. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of three prominent Monopolar Spindle 1 (Mps1) kinase inhibitors: CFI-402257, BAY 1217389, and NMS-P715. Our objective is to equip you with the necessary data and insights to make an informed choice for your research.

The Critical Role of Mps1 and the Rationale for its Inhibition

Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] It prevents the premature separation of sister chromatids until they are all correctly attached to the mitotic spindle.[1] Mps1 is a master regulator of this process, acting at the apex of the SAC signaling cascade.[2] Its kinase activity is essential for the recruitment of other key checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[2][3]

In many cancer cells, the SAC is compromised, leading to chromosomal instability and aneuploidy, which are hallmarks of cancer.[1] Furthermore, Mps1 is frequently overexpressed in a variety of human tumors, and its elevated levels often correlate with poor prognosis.[1] This has made Mps1 a compelling therapeutic target in oncology.[4] The rationale is that inhibiting Mps1 in cancer cells will disrupt the already fragile SAC, leading to catastrophic chromosome missegregation and, ultimately, cell death.[1]

The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The activation of the spindle assembly checkpoint is a complex, multi-step process orchestrated by a series of phosphorylation events, with Mps1 playing a central role. The following diagram illustrates the simplified signaling cascade.

Mps1_Signaling_Pathway cluster_cytoplasm Cytoplasm Mps1 Mps1 (recruited & activated) Knl1 Knl1/Spc105 Mps1->Knl1 P Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC: Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC promotes assembly APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids cleaves cohesin

Caption: Simplified Mps1 signaling pathway at the spindle assembly checkpoint.

A Comparative Analysis of Mps1 Inhibitor Selectivity

The ideal inhibitor is one that potently inhibits its target with minimal off-target effects. Here, we compare the selectivity profiles of CFI-402257, BAY 1217389, and NMS-P715 based on available preclinical data.

InhibitorPrimary TargetPotency (IC50/Ki)Kinase Panel SizeKey Off-Targets (>50% inhibition at 1µM)Reference
CFI-402257 Mps1/TTKIC50: 1.2 nM, Ki: 0.09 nM265 kinasesNone reported[5][6]
BAY 1217389 Mps1/TTKIC50: < 10 nMNot specified, "excellent selectivity profile"Not specified[7][8]
NMS-P715 Mps1/TTKIC50: 182 nM60 kinasesNone reported with IC50 < 10 µM[9][10]

Expert Insights: The data clearly positions CFI-402257 as a highly selective Mps1 inhibitor, having been screened against a broad panel of 265 kinases with no significant off-target activities reported at a high concentration (1 µM).[5] This high degree of selectivity is a significant advantage in research settings, as it minimizes the risk of confounding experimental results due to unintended interactions with other kinases. BAY 1217389 is also described as having an "excellent selectivity profile," although the specifics of the kinase panel are not as readily available in the provided literature.[7] NMS-P715 , while also highly selective for Mps1, exhibits a lower potency compared to CFI-402257 and BAY 1217389.[9][10] For experiments where absolute specificity is paramount, CFI-402257 presents a compelling choice based on the currently available public data.

Experimental Protocols for Assessing Kinase Inhibitor Specificity

To ensure the trustworthiness of inhibitor profiling, robust and validated experimental protocols are essential. Below are standardized methodologies for determining inhibitor cross-reactivity.

In Vitro Kinase Assay for Selectivity Profiling

This protocol describes a common method for assessing the inhibitory activity of a compound against a large panel of purified kinases.

In_Vitro_Kinase_Assay start Start prepare_reagents Prepare Reagents: - Kinase Panel - Substrate - ATP - Test Compound start->prepare_reagents dispense_compound Dispense Test Compound (serial dilutions) prepare_reagents->dispense_compound add_kinase Add Kinase to each well dispense_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate Reaction (add ATP/Substrate mix) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze_data Data Analysis: - Calculate % inhibition - Determine IC50 values detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase profiling assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinases, appropriate substrates (peptide or protein), and ATP. The test compound is serially diluted to create a concentration gradient.

  • Compound Dispensing: Dispense the serially diluted test compound and controls (e.g., DMSO for 0% inhibition, a known pan-kinase inhibitor for 100% inhibition) into a multi-well assay plate.

  • Kinase Addition: Add the purified recombinant kinase to each well.

  • Pre-incubation: Allow the compound and kinase to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of ATP-competitive inhibition.[11]

  • Incubation: Incubate the reaction at a controlled temperature (typically 30°C) for a specific duration.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or quantifying the phosphorylated substrate using phosphospecific antibodies in an ELISA-based format.[11][12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Assay for Target Engagement and Selectivity

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and for assessing its effects on downstream signaling pathways.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Mps1 expression) to an appropriate density in multi-well plates. Treat the cells with a dilution series of the test inhibitor or vehicle control for a specified duration.

  • Induction of Mitotic Arrest (for Mps1): To robustly assess Mps1 activity, it is often beneficial to enrich the cell population in mitosis. This can be achieved by co-treatment with a microtubule-depolymerizing agent like nocodazole.

  • Cell Lysis: After treatment, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Detection of Target Phosphorylation: Measure the phosphorylation of a known downstream substrate of the target kinase. For Mps1, a common readout is the autophosphorylation of Mps1 itself or the phosphorylation of a substrate like Knl1. This is typically done by Western blotting or a quantitative immunoassay (e.g., ELISA).[13]

  • Assessment of Off-Target Effects: To assess cellular selectivity, probe for the phosphorylation status of key substrates of other kinases that might be potential off-targets. A lack of change in the phosphorylation of these substrates at concentrations that inhibit the primary target indicates cellular selectivity.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein and normalize to the vehicle control. Determine the IC50 value for the inhibition of substrate phosphorylation in the cell.

Conclusion: Navigating the Nuances of Kinase Inhibitor Selection

The choice of a kinase inhibitor should be guided by a thorough understanding of its selectivity profile. For researchers investigating the role of Mps1, CFI-402257 stands out due to its high potency and exceptional selectivity, as demonstrated by its profiling against a large kinase panel.[5] This makes it a valuable tool for minimizing the risk of off-target effects and generating clean, interpretable data. BAY 1217389 and NMS-P715 are also potent and selective Mps1 inhibitors, and the choice between them may depend on the specific experimental context and the acceptable tolerance for potential, albeit minimal, off-target activities.[7][10]

Ultimately, the responsibility lies with the researcher to critically evaluate the available data and, where necessary, perform their own validation experiments to confirm the selectivity of an inhibitor in their specific experimental system. This diligent approach ensures the scientific rigor and reproducibility of their findings.

References

  • A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. The EMBO Journal. [Link]

  • Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Kinetochore clustering is mediated by Mps1 phosphorylation of conserved MELT motifs in Stu1. bioRxiv. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • The MPS1 Family of Protein Kinases. Cold Spring Harbor Perspectives in Biology. [Link]

  • Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Cancers. [Link]

  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Proceedings of the National Academy of Sciences. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Clinical Cancer Research. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Biology. [Link]

  • In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • CFI-402257. The Chemical Probes Portal. [Link]

  • NMS-P715 is a selective ATP-competitor MPS1 kinase inhibitor. ResearchGate. [Link]

  • Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. Molecular Cancer Therapeutics. [Link]

  • CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma. Proceedings of the National Academy of Sciences. [Link]

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Clinical Cancer Research. [Link]

  • Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. CORE. [Link]

  • Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research. [Link]

  • Abstract P1-18-17: Phase I study of cfi-402257, an oral ttk inhibitor, in patients with advanced solid tumors with breast cancer expansion cohorts. Cancer Research. [Link]

  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Journal of Medicinal Chemistry. [Link]

  • Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research. [Link]

  • Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. ResearchGate. [Link]

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-amino-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed protocol for the safe disposal of 3-amino-N-(4-chlorophenyl)benzamide, a compound that, while valuable in research, requires meticulous handling due to its potential hazards.

Hazard Assessment and Triage: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. Based on data from similar benzamide and aromatic amine compounds, this compound should be treated as a hazardous substance. The rationale for stringent disposal procedures is rooted in its likely toxicological profile.

Anticipated Hazard Profile (Based on Analogous Compounds):

Hazard ClassAnticipated EffectRationale and Causality
Acute Toxicity (Oral) Harmful if swallowed.[1][2]The benzamide functional group and its derivatives can exhibit systemic toxicity upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Aromatic amines can be irritating to the skin upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]The fine particulate nature of the solid can cause significant mechanical and chemical irritation to the eyes.
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]Some aromatic amines are known to have mutagenic properties.
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]Inhalation of the dust can irritate the respiratory tract.

Given these potential hazards, the primary directive is to prevent any release into the environment and to ensure the safety of all personnel. Disposal down the drain is strictly prohibited.[1][5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

To mitigate exposure risks during handling and disposal, a comprehensive PPE strategy is essential. The following equipment should be considered mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2][3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. It is crucial to dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7][8]

  • Respiratory Protection: If there is a risk of generating dust, particularly outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[8]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of this compound must be treated as a hazardous waste procedure. The following workflow is designed to ensure safety and compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound waste, along with any contaminated materials (e.g., weighing paper, pipette tips), in a designated, sealed, and clearly labeled waste container.[9] Use dry clean-up procedures to avoid generating dust.[9]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure cap that is compatible with the solvent. Leave approximately 10% headspace to accommodate for vapor expansion.[5]

Causality: Proper segregation is critical to prevent inadvertent and dangerous chemical reactions. This compound is potentially incompatible with strong oxidizing agents, strong acids, and acid anhydrides.[9][10][11] Mixing with incompatible materials could lead to a violent reaction.

Step 2: Container Labeling

  • Clearly label the waste container with the full chemical name: "Waste this compound ".

  • Include prominent hazard warnings, such as "Harmful," "Irritant," and "Environmental Hazard."

  • Do not deface any original manufacturer's labels if using the original container for disposal.[12]

Trustworthiness: Accurate labeling is a cornerstone of safe laboratory practice. It ensures that everyone who handles the waste is aware of its contents and the associated dangers, preventing accidental exposure or improper disposal.

Step 3: Waste Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1][3]

  • The storage area should be secure and accessible only to authorized personnel, away from general laboratory traffic.

  • Utilize secondary containment to capture any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • The designated and legally compliant method for the final disposal of this type of chemical waste is through an approved hazardous waste disposal plant.[4][10][11]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal.[13]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Assessment cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify Waste: This compound B Consult SDS & EHS Guidelines A->B C Wear Full PPE: Goggles, Gloves, Lab Coat B->C D Is the waste solid or liquid? C->D E Solid Waste: Collect in a sealed container. Avoid creating dust. D->E Solid F Liquid Waste (Solution): Collect in a compatible, sealed container. Leave 10% headspace. D->F Liquid G Label Container: 'Waste this compound' + Hazard Symbols E->G F->G H Store in a designated, secure, and well-ventilated area. Use secondary containment. G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I J Schedule Pickup for Approved Disposal Plant I->J

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others to the spill.[13]

  • Ventilate: Ensure adequate ventilation, but avoid actions that could cause the powder to become airborne.

  • Containment: Wearing full PPE, carefully sweep up the spilled solid material, avoiding the creation of dust, and place it into a suitable, sealed container for disposal.[1][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. The principles of expertise, trustworthiness, and authoritative grounding are not just for our research but for every aspect of our work in the laboratory.

References

  • MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. OXFORD LAB FINE CHEM LLP. Link

  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Link

  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide. Fisher Scientific. Link

  • SAFETY DATA SHEET - 4-Aminobenzamide. Fisher Scientific. Link

  • This compound | 115175-17-2. Sigma-Aldrich. Link

  • Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. PubChem. Link

  • Hazardous Materials Disposal Guide. Nipissing University. Link

  • SAFETY DATA SHEET - Benzamide, 3-amino-4-chloro-. Fisher Scientific. Link

  • 4-Aminobenzamide. Santa Cruz Biotechnology. Link

  • BENZAMIDE - HAZARD SUMMARY. New Jersey Department of Health. Link

  • Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh. U.S. Environmental Protection Agency. Link

  • SAFETY DATA SHEET - p-Aminobenzamide. Sigma-Aldrich. Link

  • This compound synthesis. ChemicalBook. Link

  • SAFETY DATA SHEET - 2-Aminobenzamide. Fisher Scientific. Link

  • SAFETY DATA SHEET - Benzamide. Fisher Scientific. Link

  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem. Link

  • Material Safety Data Sheet - 4-Aminobenzamide, 98%. Cole-Parmer. Link

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Link

  • Hazardous Waste Disposal Guide. Northwestern University. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.